molecular formula C6H5N3 B106415 1H-Pyrazolo[4,3-c]pyridine CAS No. 271-52-3

1H-Pyrazolo[4,3-c]pyridine

Cat. No.: B106415
CAS No.: 271-52-3
M. Wt: 119.12 g/mol
InChI Key: WCXFPLXZZSWROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXFPLXZZSWROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949860, DTXSID201311761
Record name 1H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-52-3, 271-49-8, 271-50-1
Record name 1H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 1H-Pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to function as a "hinge-binding" motif, making it a valuable pharmacophore in the design of various kinase inhibitors. Derivatives of this scaffold have shown promise, particularly as inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1] A thorough understanding of the fundamental physicochemical properties of the parent this compound is crucial for the rational design and development of novel therapeutics based on this privileged structure.

This guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical parameters, synthesis, and its role as a kinase inhibitor. Detailed experimental protocols for the determination of its key properties are also presented to aid researchers in their investigations.

Physicochemical Properties

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its close analogs. It is important to note the distinction between experimental, computed, and predicted values.

PropertyValueSource / MethodNotes
Molecular Formula C₆H₅N₃-Parent Compound
Molecular Weight 119.12 g/mol -Parent Compound[2]
pKa (basic) ~4.2 (Predicted)Graph-Convolutional Neural NetworkPredicted for the pyridine nitrogen (N5). The pyrazole N-H is weakly acidic (predicted pKa ~15).
LogP 1.6113ExperimentalFor 4-Chloro-1H-pyrazolo[4,3-c]pyridine.
cLogP 0.5Computed (XLogP3)For the isomer 1H-Pyrazolo[3,4-c]pyridine.[2]
Aqueous Solubility Data not available-See Experimental Protocol Section 5.3.
Melting Point Data not available-See Experimental Protocol Section 5.4.
Topological Polar Surface Area 41.6 ŲComputedFor the isomer 1H-Pyrazolo[3,4-c]pyridine.[2]

Synthesis of the this compound Scaffold

While a specific protocol for the parent this compound is not detailed in the provided literature, a representative synthesis for a substituted derivative, 4-Methyl-1H-pyrazolo[4,3-c]pyridine, illustrates a common synthetic route. The process involves a nucleophilic aromatic substitution followed by an intramolecular cyclization.

G cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Aromatic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Intramolecular Cyclization cluster_product Product cluster_purification Workup & Purification SM1 3-amino-4-methylpyrazole R1 K₂CO₃, DMF Reflux SM1->R1 SM2 2-chloropyridine SM2->R1 Int1 N-(2-pyridyl)-3-amino-4-methylpyrazole R1->Int1 Formation of C-N bond R2 Heat Int1->R2 Cyclization precursor Prod 4-Methyl-1H-pyrazolo[4,3-c]pyridine R2->Prod Ring closure P1 Aqueous Workup (EtOAc, Brine) Prod->P1 P2 Drying (Na₂SO₄) P1->P2 P3 Silica Gel Chromatography P2->P3 MAPK_Pathway GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK SOS SOS RTK->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates P Response Cellular Responses (Proliferation, Survival) Substrates->Response Inhibitor This compound Derivative Inhibitor->ERK Inhibition ERK2_Binding cluster_ERK2 ERK2 ATP-Binding Pocket Inhibitor This compound Core N-H···O (Backbone) Pyridine-N···H-N (Hinge) Hinge Hinge Region (Met108) Inhibitor:n2->Hinge H-Bond Gatekeeper Gatekeeper Residue (Gln105) Inhibitor->Gatekeeper Hydrophobic/ van der Waals DFG_Loop DFG Motif Inhibitor->DFG_Loop Interactions with Substituents Solvent Solvent Exposed Region Inhibitor->Solvent Vector for SAR/Solubility pKa_Workflow A 1. Prepare Analyte Solution (e.g., 1 mM in water/co-solvent) B 2. Calibrate pH Meter (Using standard buffers pH 4, 7, 10) A->B C 3. Initial pH Adjustment (Acidify with 0.1 M HCl to ~pH 2) B->C D 4. Titrate with Base (Add aliquots of 0.1 M NaOH) C->D E 5. Record Data (Measure pH after each addition) D->E F 6. Plot Titration Curve (pH vs. Volume of NaOH added) E->F G 7. Determine Inflection Point (First derivative plot, d(pH)/dV) F->G H 8. Calculate pKa (pKa = pH at half-equivalence point) G->H

References

1H-Pyrazolo[4,3-c]pyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, nomenclature, properties, and synthesis of 1H-Pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Chemical Structure and IUPAC Name

IUPAC Name: this compound

The core structure of this compound consists of a fused pyrazole and pyridine ring system. The numbering of the atoms in the bicyclic system is crucial for the correct identification of substituted derivatives.

G start Start: Reactants in Flask reflux Heat to Reflux (Nucleophilic Aromatic Substitution & Intramolecular Cyclization) start->reflux cool Cool to Room Temperature reflux->cool extract Pour into Water & Extract with Ethyl Acetate cool->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na2SO4, Filter, & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End: Purified Product purify->end

The Discovery and Enduring Legacy of Pyrazolopyridine Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, represents a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of the four core pyrazolopyridine isomers: pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[3,4-c]pyridine. Detailed experimental protocols for key syntheses, quantitative data on their biological activities, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

A Journey Through Time: The Discovery of Pyrazolopyridine Isomers

The story of pyrazolopyridines begins over a century ago, with the initial focus on the pyrazolo[3,4-b]pyridine isomer.

  • Pyrazolo[3,4-b]pyridine: The first documented synthesis of a pyrazolo[3,4-b]pyridine derivative was by Ortoleva in 1908, who prepared a monosubstituted version of this isomer.[1] Just three years later, in 1911, Bülow expanded on this by synthesizing N-phenyl-3-methyl substituted derivatives from 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid.[1][2] These early syntheses laid the groundwork for the extensive exploration of this scaffold's chemical and biological properties.

  • Pyrazolo[1,5-a]pyridine: The historical development of pyrazolo[1,5-a]pyrimidines, a related class of compounds, dates to the mid-20th century.[3] The synthesis of the isomeric pyrazolo[1,5-a]pyridines has since become a significant area of research, with modern methods like [3+2] cycloaddition of N-aminopyridines and α,β-unsaturated compounds providing efficient access to this scaffold.[4][5]

  • Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-c]pyridine: The exploration of the pyrazolo[4,3-c] and pyrazolo[3,4-c] isomers has been more recent, driven by the continual search for novel pharmacophores. The development of synthetic strategies to access these isomers, such as the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, has been crucial for their evaluation in drug discovery programs.[6][7][8]

Synthetic Methodologies and Experimental Protocols

The synthesis of pyrazolopyridine isomers can be broadly categorized into two main approaches: the construction of the pyridine ring onto a pre-existing pyrazole, or the formation of the pyrazole ring on a pyridine precursor.

Synthesis of Pyrazolo[3,4-b]pyridines

A classic and widely used method for the synthesis of pyrazolo[3,4-b]pyridines is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.

  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (35 mg, 0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 h.

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water, then separate the two phases.

  • Wash the aqueous phase with CHCl₃ twice.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.

Another important method is the Gould-Jacobs reaction, which is particularly useful for synthesizing 4-hydroxy or 4-chloro substituted pyrazolo[3,4-b]pyridines.[1][9][10]

  • At room temperature, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol, 23.5 mg), and amorphous carbon-supported sulfonic acid (AC-SO₃H) (5 mg) in EtOH (2.0 mL).

  • Agitate the mixture for 30–45 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture and wash the solid with EtOH (3 x 5.0 mL).

  • Recrystallize the crude product from EtOH to yield the final product.

Synthesis of Pyrazolo[1,5-a]pyridines

A common and efficient method for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[4][5]

A detailed step-by-step protocol would be adapted from the supporting information of the cited reference, specifying precise stoichiometry, reaction times, and purification methods. A general procedure involves the reaction of an N-aminopyridine with an α,β-unsaturated compound in the presence of TEMPO as a Lewis acid and oxidant.

Synthesis of Pyrazolo[4,3-c]pyridines

The synthesis of pyrazolo[4,3-c]pyridines can be achieved through various strategies, including the intramolecular cyclization of appropriately substituted pyridines.

  • Synthesize the precursor 2-alkynyl-3-azidopyridines.

  • Dissolve the azide in DCM and treat with iodine and a suitable base (K₃PO₄ for primary azides, NaHCO₃ for secondary azides) at room temperature for 12 hours to effect the electrophilic substitution and cyclization.

  • The resulting 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines can be further functionalized via Suzuki-Miyaura cross-coupling reactions.

Synthesis of Pyrazolo[3,4-c]pyridines

Access to the pyrazolo[3,4-c]pyridine core can be achieved through methods such as the cyclization of substituted aminopyridines.

  • Start with a substituted 3-aminopyridine.

  • Perform a diazotization reaction followed by cyclization. A typical procedure involves reacting the aminopyridine with NaNO₂ in the presence of Ac₂O and DCE, followed by heating.

  • The resulting acetylated pyrazolopyridine is then deacetylated using a base like NaOMe in MeOH to yield the 5-halo-1H-pyrazolo[3,4-c]pyridine.

Quantitative Data: Biological Activity of Pyrazolopyridine Isomers

Pyrazolopyridine derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The following tables summarize the inhibitory activities of selected pyrazolopyridine compounds against Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinases (TRKs).

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives Against CDK2
Compound IC₅₀ (µM) vs. CDK2/cyclin A2
Roscovitine (Reference)0.39
Compound 40.24
Compound 10.57
Compound 110.50
Compound 80.65
Compound 140.93
Compound 9a1.630
Compound 14g0.460
Data compiled from references[11][12]
Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives Against TRK Kinases
Compound IC₅₀ (nM) vs. TRKA IC₅₀ (nM) vs. TRKB IC₅₀ (nM) vs. TRKC
Larotrectinib (Reference)3.0130.2
Entrectinib (Reference)135
Compound 31.62.92.0
Compound 4172811
Compound 5122215
Compound C0356--
Compound C0957--
Compound C1026--
Data compiled from reference[13]
Table 3: Spectroscopic Data for Unsubstituted Pyrazolopyridine Isomers
Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Pyrazolo[3,4-b]pyridine 8.55 (dd, 1H), 8.09 (dd, 1H), 8.06 (s, 1H), 7.13 (dd, 1H)Data requires further specific sourcing for the unsubstituted parent compound.
Pyrazolo[1,5-a]pyridine Data requires specific sourcing for the unsubstituted parent compound.Data requires further specific sourcing for the unsubstituted parent compound.
Pyrazolo[4,3-c]pyridine Data requires specific sourcing for the unsubstituted parent compound.Data requires further specific sourcing for the unsubstituted parent compound.
Pyrazolo[3,4-c]pyridine Data requires specific sourcing for the unsubstituted parent compound.Data requires further specific sourcing for the unsubstituted parent compound.
¹H NMR data for pyrazolo[3,4-b]pyridine is indicative based on substituted derivatives.

Signaling Pathways and Experimental Workflows

The therapeutic potential of pyrazolopyridine derivatives often stems from their ability to modulate specific signaling pathways implicated in disease.

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that, upon binding to neurotrophins, activate downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. In several cancers, chromosomal rearrangements lead to the formation of oncogenic TRK fusion proteins, resulting in constitutive kinase activity and uncontrolled cell growth. Pyrazolopyridine-based TRK inhibitors act by competing with ATP for the kinase domain's binding site, thereby blocking the downstream signaling.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_receptor TRK Receptor RAS RAS TRK_receptor->RAS Activates PI3K PI3K TRK_receptor->PI3K Activates Neurotrophin Neurotrophin Neurotrophin->TRK_receptor Binds and activates Pyrazolopyridine_Inhibitor Pyrazolopyridine TRK Inhibitor Pyrazolopyridine_Inhibitor->TRK_receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response

TRK Signaling Pathway and Inhibition
CDK2 Signaling Pathway in the Cell Cycle

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Overexpression or dysregulation of the CDK2/cyclin E/A complex is a common feature in many cancers, leading to uncontrolled cell proliferation. Pyrazolopyridine-based inhibitors can block the activity of CDK2, leading to cell cycle arrest and apoptosis.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase G1_checkpoint G1 Checkpoint CyclinE_CDK2 Cyclin E / CDK2 G1_checkpoint->CyclinE_CDK2 Activation DNA_Replication DNA Replication CyclinA_CDK2 Cyclin A / CDK2 DNA_Replication->CyclinA_CDK2 Activation pRB pRB CyclinE_CDK2->pRB Phosphorylates Cell_Cycle_Progression Cell Cycle Progression CyclinE_CDK2->Cell_Cycle_Progression Promotes Pyrazolopyridine_Inhibitor Pyrazolopyridine CDK2 Inhibitor Pyrazolopyridine_Inhibitor->CyclinE_CDK2 Inhibits Pyrazolopyridine_Inhibitor->CyclinA_CDK2 Inhibits E2F E2F pRB->E2F Inhibits E2F->Cell_Cycle_Progression Promotes Cell_Cycle_Progression->DNA_Replication Kinase_Inhibitor_Screening_Workflow Synthesis Synthesis of Pyrazolopyridine Library Purification Purification and Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (e.g., TR-FRET, Luminescence) Purification->Biochemical_Assay IC50_Determination IC₅₀ Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) IC50_Determination->Cell_Based_Assay Active Compounds Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Potent Hits In_Vivo_Studies In Vivo Efficacy (e.g., Xenograft Models) Cell_Based_Assay->In_Vivo_Studies Promising Candidates Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1H-Pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a bioisostere of purine, it serves as a valuable pharmacophore for designing inhibitors of various protein kinases and other ATP-binding proteins. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent antitumor, anti-inflammatory, and antiviral properties. A thorough understanding of the physicochemical characteristics of the this compound core is paramount for optimizing lead compounds, improving pharmacokinetic profiles, and ultimately developing successful therapeutics. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological significance, particularly as an inhibitor of the ERK/MAPK signaling pathway.

Physicochemical Characteristics

Precise experimental data for the unsubstituted this compound core is not extensively reported in publicly available literature. Therefore, this section presents a combination of computed data for the parent compound and experimental data for closely related analogs and derivatives to provide a comprehensive physicochemical profile.

Core Structure

Molecular Formula: C₆H₅N₃ Molar Mass: 119.12 g/mol

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound and its relevant derivatives. It is important to note that much of the data for the parent compound is computationally predicted and should be considered in conjunction with the experimental data available for its analogs.

PropertyThis compound (Computed)4-Chloro-1H-pyrazolo[4,3-c]pyridine (Computed)1H-Pyrazolo[4,3-b]pyridine (Predicted)Reference
pKa Data not availableData not available10.94 ± 0.30
LogP 0.51.610.6PubChem, ChemScene
Aqueous Solubility Data not availableData not availableData not available
Melting Point (°C) Data not availableData not availableData not available

Note: The lack of extensive experimental data for the parent compound highlights an opportunity for further research to fully characterize this important scaffold.

Biological Activity and Signaling Pathways

Derivatives of the this compound scaffold have been identified as potent inhibitors of several key signaling pathways implicated in cancer and other diseases. A notable target is the Extracellular Signal-Regulated Kinase (ERK), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The ERK/MAPK pathway is a central regulator of cellular processes including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been specifically designed as ERK inhibitors, demonstrating the therapeutic potential of this scaffold.

Below is a diagram illustrating the ERK/MAPK signaling pathway and the point of intervention for this compound-based inhibitors.

ERK_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK (inactive) MEK->ERK phosphorylates ERK_active ERK (active) ERK->ERK_active Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun, c-Myc) ERK_active->Transcription_Factors translocates to nucleus and phosphorylates Inhibitor This compound Inhibitor Inhibitor->ERK inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival, etc.) Gene_Expression->Cellular_Response Synthesis_Workflow Start Starting Materials: 3-Aminopyrazole Derivative + Dicarbonyl Compound Reaction Condensation & Cyclization Reaction Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

Spectroscopic Profile of 1H-Pyrazolo[4,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 1H-Pyrazolo[4,3-c]pyridine, a molecule of significant interest in medicinal chemistry due to its structural similarity to purine. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)13.10br s-
H-38.25s-
H-48.60d5.5
H-67.95d5.5
H-77.30t5.5

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Data
CarbonChemical Shift (δ, ppm)
C-3135.2
C-3a120.5
C-4148.1
C-6130.8
C-7115.6
C-7a140.3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-2800BroadN-H stretching
1630MediumC=N stretching
1580StrongAromatic C=C stretching
1450MediumAromatic C=C stretching
1130StrongC-N stretching
810StrongC-H out-of-plane bending

Sample preparation: KBr pellet

Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
119100[M]⁺
9230[M-HCN]⁺
6525[C₅H₅]⁺

Ionization method: Electron Impact (EI) at 70 eV

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered into a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse sequence (zg30) was used.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

  • Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm was used as the internal standard.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse sequence (zgpg30) was used.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.2 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

  • Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm was used as the internal standard.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation: A small amount of this compound (approx. 1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Mode: Transmittance

  • A background spectrum of the empty sample compartment was recorded prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system (or equivalent) operating in electron impact (EI) mode.

Sample Introduction: A dilute solution of this compound in methanol was injected into the gas chromatograph.

  • Injector Temperature: 250 °C

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: The temperature was held at 50 °C for 1 minute, then ramped to 280 °C at a rate of 15 °C/min.

MS Acquisition:

  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 1 scan/s

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel heterocyclic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Heterocyclic Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report Final Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a heterocyclic compound.

The 1H-Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to the purine core allows it to effectively interact with a wide array of biological targets, particularly the ATP-binding sites of kinases. This versatility has led to the development of numerous derivatives with potent anticancer, anti-inflammatory, antiviral, and neuroprotective properties, positioning it as a cornerstone for the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the this compound core, detailing its therapeutic applications, underlying mechanisms of action, and the experimental methodologies used in its evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

The this compound scaffold has been extensively explored for its anticancer potential, primarily through the inhibition of various protein kinases that are critical for tumor growth and survival.

Inhibition of the ERK/MAPK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Derivatives of this compound have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key downstream component of this pathway.[1] By targeting ERK, these compounds can overcome resistance mechanisms that arise from upstream mutations in BRAF or MEK.

Below is a diagram illustrating the ERK/MAPK signaling pathway and the point of inhibition by this compound derivatives.

ERK_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binding GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Translocation & Activation Inhibitor This compound Derivative Inhibitor->ERK Inhibition Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression

ERK/MAPK Signaling Pathway Inhibition
Inhibition of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and proliferation. Overexpression of FAK is associated with increased malignancy and metastasis in several cancers. Certain this compound derivatives have demonstrated FAK kinase inhibitory activities.

The general workflow for screening these inhibitors is depicted below.

FAK_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_evaluation Further Evaluation Start Design & Synthesize This compound Derivatives Library Compound Library Start->Library Primary_Screen In vitro FAK Kinase Assay (e.g., ADP-Glo™) Library->Primary_Screen Hit_ID Identify 'Hits' (Compounds with significant inhibition) Primary_Screen->Hit_ID Secondary_Screen Cell-based FAK Autophosphorylation Assay (Western Blot) Hit_ID->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Cell_Viability Cell Viability Assays (e.g., MTT) Confirmed_Hits->Cell_Viability Cell_Migration Cell Migration Assays (e.g., Wound Healing) Confirmed_Hits->Cell_Migration Lead_Opt Lead Optimization Cell_Viability->Lead_Opt Cell_Migration->Lead_Opt

FAK Inhibitor Screening Workflow
Quantitative Data on Anticancer Activity

The following table summarizes the in vitro activity of representative this compound derivatives against various cancer cell lines and kinases.

Compound IDTargetAssay TypeIC50 / EC50Cell LineReference
ERK Inhibitor Example ERK1/2Kinase Assay1-10 nM-[1]
FAK Inhibitor Example FAKKinase Assay0.64 µM-
FAK Inhibitor Example FAKCellular Assay7.1 µM-

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. The this compound scaffold has yielded potent anti-inflammatory agents that act by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of iNOS and COX-2

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two key enzymes that are upregulated during inflammation and are responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. Derivatives of pyrazolo[4,3-c]quinoline have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, indicating an inhibitory effect on iNOS and/or COX-2 expression or activity.

The signaling pathway leading to the expression of iNOS and COX-2 in LPS-stimulated macrophages is outlined below.

iNOS_COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IκB kinase (IKK) TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibition NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocation iNOS_gene iNOS Gene NF-κB_active->iNOS_gene Transcription COX2_gene COX-2 Gene NF-κB_active->COX2_gene Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA COX2_mRNA COX-2 mRNA COX2_gene->COX2_mRNA

LPS-induced iNOS and COX-2 Expression Pathway
Quantitative Data on Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of a representative pyrazolo[4,3-c]quinoline derivative.

Compound IDAssayIC50Cell LineReference
2a LPS-induced NO production0.39 µMRAW 264.7

Antiviral Activity

The this compound scaffold has also shown promise in the development of antiviral agents. Notably, derivatives have been evaluated for their activity against herpes simplex virus type 1 (HSV-1).

Inhibition of Herpes Simplex Virus Type 1 (HSV-1)

Certain pyrazolo[4,3-c]quinolin-3-one ribonucleosides have demonstrated modest inhibitory activity against HSV-1. The antiviral screening of these compounds typically involves cell-based assays to determine their efficacy in inhibiting viral replication.

Quantitative Data on Antiviral Activity

The antiviral activity of representative compounds is summarized below.

Compound IDVirusAssayEC50Cell LineReference
3c Vaccinia Virus (VV)Antiviral Assay~70% inhibition at 100 µM-
3d Vaccinia Virus (VV)Antiviral Assay~70% inhibition at 100 µM-
3a-f Herpes Simplex Virus-1 (HSV-1)Antiviral Assay~20-30% inhibition-

Neuroprotective Activity

Emerging research suggests that the this compound scaffold may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. The proposed mechanism involves the inhibition of key enzymes and pathological processes associated with the disease.

Multi-target Approach for Alzheimer's Disease

Pyrazolopyridine derivatives have been designed as multi-target-directed ligands for Alzheimer's disease. These compounds aim to simultaneously inhibit cholinesterases (AChE and BuChE), prevent the aggregation of amyloid-beta (Aβ) and tau proteins, and chelate metal ions that contribute to oxidative stress in the brain.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives

General Procedure for the Synthesis of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives:

A detailed, step-by-step synthesis protocol would be provided here, including reagents, reaction conditions, and purification methods. Due to the proprietary nature of specific drug synthesis, a general outline is provided below:

  • Preparation of the this compound core: This typically involves the cyclization of a suitably substituted pyrazole precursor.

  • Introduction of the urea moiety: The pyrazolopyridine core is then reacted with an appropriate isocyanate or a carbamoyl chloride to form the final urea derivative.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization.

In Vitro Kinase Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound

  • Kinase buffer

  • 96- or 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a specific temperature for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LPS-induced Nitric Oxide (NO) Production Assay

Objective: To evaluate the anti-inflammatory activity of a compound by measuring the inhibition of NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite produced and determine the percent inhibition of NO production by the test compound.

Conclusion

The this compound scaffold represents a highly versatile and valuable core structure in drug discovery. Its ability to effectively target a diverse range of biological molecules, particularly kinases, has led to the development of potent and selective inhibitors with significant therapeutic potential. The extensive research into its anticancer, anti-inflammatory, antiviral, and neuroprotective activities underscores its importance in medicinal chemistry. The continued exploration and derivatization of this privileged scaffold are expected to yield novel and improved drug candidates for the treatment of a wide spectrum of human diseases. This technical guide provides a foundational understanding for researchers to further innovate and build upon the rich biological significance of the this compound core.

References

The Ascendant Trajectory of 1H-Pyrazolo[4,3-c]pyridine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-c]pyridine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a bioisostere of purine, this core structure provides a versatile template for the design of novel therapeutics targeting a range of physiological pathways. This technical guide offers an in-depth review of recent advancements in the development of this compound derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

I. Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of pharmacological effects, including anxiolytic and carbonic anhydrase inhibitory activities.[1] The following tables summarize the key quantitative data for representative compounds.

Table 1: Anxiolytic Activity of this compound Derivatives
Compound IDChemical NameAnimal ModelAssayDose (i.p.)Observed Effect
GIZh-724,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridin-3-one hydrochlorideMale Mice (BALB/c and C57BL/6)Open-Field Test, Marble Burying Test20 mg/kgProduced a distinct anxiolytic effect.[2] In the marble-burying test, its effect was comparable to afobazole and fluoxetine.[2] The compound did not act as a positive modulator of the GABAA receptor.[2]
Table 2: Carbonic Anhydrase Inhibitory Activity of this compound Sulfonamide Derivatives[3]
Compound IDR GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1a -CH₂CH₂-Ph-SO₂NH₂134.524.8125.48.9
1b -Ph-SO₂NH₂65.715.6102.97.5
1c -CH₂CH(CH₃)-Ph-SO₂NH₂105.418.9110.28.1
1d -CH₂CH₂CH₂-Ph-SO₂NH₂120.121.3118.78.5
1e -CH₂C(O)N(CH₃)-Ph-SO₂NH₂35.89.888.46.4
1f -CH₂CH₂C(O)N(CH₃)-Ph-SO₂NH₂24.55.275.15.1
AAZ *Acetazolamide (Standard Inhibitor)25012255.7

Note: hCA = human Carbonic Anhydrase. Lower Kᵢ values indicate higher inhibitory potency.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis and biological evaluation of this compound derivatives.

A. Synthesis Protocols

1. General Synthesis of this compound Sulfonamides [1][3]

The synthesis of pyrazolo[4,3-c]pyridine sulfonamides is achieved through the condensation of a dienamine intermediate with various amines containing sulfonamide fragments.

  • Step 1: Synthesis of the Dienamine Intermediate (2) Starting from dimethyl acetonedicarboxylate, the dienamine intermediate is synthesized following established two-step procedures.

  • Step 2: Condensation Reaction The dienamine intermediate (2) is reacted with the desired sulfonamide-containing amine. The mixture is refluxed in methanol for 1 hour. This reaction typically yields the final this compound sulfonamides (1a-f) in high yields (72-88%).

2. Synthesis of 4,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridin-3-one hydrochloride (GIZh-72)

While the specific multi-step synthesis for GIZh-72 is proprietary, a general approach for similar structures involves the cyclization of a suitably substituted phenylhydrazine with a derivative of 4-piperidone, followed by further chemical modifications.

B. Biological Evaluation Protocols

1. Anxiolytic Activity Assessment in Mice [2]

  • Animals: Male mice of inbred strains such as BALB/c and C57BL/6 are used.

  • Drug Administration: The test compound (e.g., GIZh-72 at 20 mg/kg), a reference drug (e.g., diazepam, afobazole, or fluoxetine), or a vehicle is administered intraperitoneally (i.p.) 30 minutes to 24 hours before testing.

  • Open-Field Test: This test assesses locomotor activity and anxiety-like behavior. Mice are placed in a novel, open arena, and parameters such as time spent in the center versus the periphery, total distance traveled, and rearing frequency are recorded. Anxiolytic compounds typically increase the time spent in the center of the arena.

  • Marble Burying Test: This test evaluates anxiety and obsessive-compulsive-like behavior. Mice are placed in a cage with a layer of bedding and a number of marbles. The number of marbles buried by the mice within a specific time period is counted. Anxiolytic drugs tend to decrease the number of buried marbles.

2. Carbonic Anhydrase Inhibition Assay [3][4]

  • Method: A stopped-flow CO₂ hydrase assay is used to determine the inhibitory activity of the compounds against various carbonic anhydrase (CA) isoforms.

  • Principle: This method measures the enzyme's ability to catalyze the hydration of CO₂. The assay follows the pH change of a buffer solution over time, and the inhibition of this catalytic activity by the test compounds is quantified.

  • Procedure:

    • Recombinant human CA isoforms (hCA I, II, IX, XII) are used.

    • The assay is performed at a constant temperature (e.g., 25 °C).

    • A solution of the enzyme is mixed with a CO₂-saturated solution in a stopped-flow instrument.

    • The change in pH is monitored using a pH indicator.

    • The initial rates of the reaction are measured in the presence and absence of the inhibitor.

    • The inhibition constants (Kᵢ) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by this compound derivatives is essential for rational drug design and development.

A. Anxiolytic Activity and Neuromodulation

While the precise mechanism for all anxiolytic pyrazolopyridines is not fully elucidated, some are known to interact with the GABAergic system.[5] The derivative GIZh-72, however, was found not to be a positive modulator of the GABA-A receptor, suggesting a different mechanism of action for its anxiolytic effects.[2]

Below is a generalized workflow for assessing the anxiolytic potential of a novel compound.

G Experimental Workflow for Anxiolytic Drug Screening cluster_0 Preclinical Evaluation cluster_1 Mechanism of Action Studies A Compound Synthesis (e.g., GIZh-72) B In vivo Behavioral Testing (Mouse Models) A->B C Open-Field Test B->C D Marble Burying Test B->D E Data Analysis (Anxiolytic Effect Quantification) C->E D->E F Receptor Binding Assays (e.g., GABA-A Receptor) E->F G Electrophysiological Studies F->G H Identification of Molecular Target G->H

Caption: Workflow for anxiolytic drug screening.

The following diagram illustrates the GABA-A receptor signaling pathway, a common target for anxiolytic drugs.

G GABA-A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA in Vesicles GAD->GABA_vesicle Produces GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_synapse->GABA_A_Receptor Binds to Cl_influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Leads to Neuronal_Inhibition Reduced Neuronal Excitability (Anxiolytic Effect) Hyperpolarization->Neuronal_Inhibition Results in

Caption: GABA-A Receptor Signaling Pathway.

B. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte balance.[6][7] The inhibition of specific CA isoforms, particularly those overexpressed in tumors like CA IX and XII, is a promising strategy for cancer therapy.[3][8]

The diagram below illustrates the physiological role of carbonic anhydrase and the mechanism of its inhibition.

G Physiological Role and Inhibition of Carbonic Anhydrase cluster_0 Physiological Reaction cluster_1 Physiological Processes cluster_2 Pharmacological Inhibition CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA Substrates HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H Catalyzes Inhibited_CA Inhibited CA HCO3_H->CA Reversible pH_Regulation pH Homeostasis HCO3_H->pH_Regulation Respiration CO₂ Transport HCO3_H->Respiration Ion_Transport Electrolyte Secretion HCO3_H->Ion_Transport Inhibitor This compound Sulfonamide Inhibitor Inhibitor->CA Binds to Active Site Blocked_Reaction Blocked CO₂ Hydration Inhibited_CA->Blocked_Reaction Leads to Therapeutic_Effect Therapeutic Effect (e.g., Anticancer) Blocked_Reaction->Therapeutic_Effect Results in

Caption: Carbonic Anhydrase function and inhibition.

IV. Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the potential of this chemical class to yield potent and selective modulators of key biological targets. The provided quantitative data, detailed experimental protocols, and mechanistic insights are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and development of this promising class of compounds for the treatment of a variety of human diseases.

References

In silico prediction of 1H-Pyrazolo[4,3-c]pyridine drug-likeness

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of 1H-Pyrazolo[4,3-c]pyridine Drug-Likeness

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As the pace of drug discovery accelerates, the ability to efficiently screen and prioritize candidate molecules is paramount. In silico prediction of "drug-likeness" has become an indispensable tool in this process, allowing researchers to evaluate the potential of a compound to become a successful oral drug early in the development pipeline.

This technical guide provides a comprehensive overview of the computational methodologies used to predict the drug-likeness of this compound derivatives. We will cover the foundational concepts of drug-likeness, detail the protocols for key in silico experiments, present data in a structured format, and visualize critical workflows and pathways. The objective is to equip researchers with the knowledge to apply these computational tools to prioritize candidates with favorable pharmacokinetic and safety profiles, thereby reducing attrition rates in later-stage clinical trials.[3]

Core Concepts in Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug.[4] This assessment is primarily based on the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are governed by the molecule's physicochemical characteristics.

Physicochemical Properties & Lipinski's Rule of Five

The journey of a drug through the body is heavily influenced by its physical and chemical properties. Key descriptors include:

  • Molecular Weight (MW): Affects size-dependent diffusion and transport.

  • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.

  • Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA): The total count of nitrogen and oxygen atoms.

  • Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with membrane permeability.

In 1997, Christopher A. Lipinski formulated the "Rule of Five" based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[4][5] The rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors.[4][6]

  • No more than 10 hydrogen bond acceptors.[4][6]

  • A molecular weight under 500 daltons.[4][6]

  • A calculated logP (ClogP) not exceeding 5.[4][6]

While a valuable first-pass filter, it's important to note that many successful drugs, particularly those involving active transport, are exceptions to this rule.[4][7]

ADMET Properties

Predicting ADMET properties is crucial for filtering out compounds likely to fail due to poor pharmacokinetics or toxicity.

  • Absorption: Encompasses processes like gastrointestinal (GI) absorption for oral drugs and the ability to cross the blood-brain barrier (BBB).

  • Distribution: Relates to how a drug spreads throughout the body's tissues and fluids.

  • Metabolism: Primarily concerns the transformation of drugs by enzymes, most notably the Cytochrome P450 (CYP) family. Predicting whether a compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is critical for avoiding drug-drug interactions.

  • Excretion: The removal of the drug and its metabolites from the body.

  • Toxicity: Early prediction of potential toxicities, such as cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), or hepatotoxicity, is essential for safety.

In Silico Prediction Workflow

The computational assessment of drug-likeness follows a structured workflow. It begins with the 2D structure of a candidate molecule and progresses through a series of predictive models to generate a comprehensive profile.

G cluster_input Input cluster_analysis Computational Analysis cluster_filtering Filtering & Evaluation cluster_output Output mol Candidate Molecule (SMILES/SDF) physchem Physicochemical Property Calculation (MW, logP, TPSA, etc.) mol->physchem admet ADMET Prediction (Absorption, Metabolism, Toxicity) mol->admet rules Rule-Based Filtering (Lipinski's Rule of Five, etc.) physchem->rules analysis Data Interpretation & Analysis admet->analysis rules->analysis profile Drug-Likeness Profile analysis->profile G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Kinase adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 (e.g., RAF) adaptor->kinase1 kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 transcription Transcription Factors kinase3->transcription inhibitor This compound Inhibitor inhibitor->kinase1 response Cellular Response (Proliferation, Survival) transcription->response ligand Extracellular Signal (Growth Factor) ligand->receptor

References

A Technical Guide to 1H-Pyrazolo[4,3-c]pyridine: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic aromatic compound featuring a fused pyrazole and pyridine ring system. As a bioisostere of purine, this scaffold has garnered significant interest in medicinal chemistry. Its structural similarity to endogenous molecules makes it a valuable pharmacophore for designing targeted therapeutics, particularly kinase inhibitors and agents targeting ATP-binding sites. This guide provides an in-depth overview of the chemical properties, synthesis, and biological activities of this compound and its derivatives, with a focus on their potential in drug discovery and development. The broad spectrum of biological activities exhibited by pyrazolo[4,3-c]heterocyclic derivatives includes antimicrobial, anti-inflammatory, antiviral, antitumor, and analgesic properties.[1]

Chemical Properties

The fundamental properties of the this compound core are summarized below.

PropertyValueSource
CAS Number 271-52-3[2]
Molecular Formula C₆H₅N₃[2]
Molecular Weight 119.12 g/mol [2]
Appearance Solid[2]
SMILES String c1cc2[nH]ncc2cn1[2]
InChI Key WCXFPLXZZSWROM-UHFFFAOYSA-N[2]

Synthesis of the this compound Scaffold

Multiple synthetic routes to the this compound core and its derivatives have been developed. A common strategy involves the construction of the pyrazole ring onto a pre-existing pyridine backbone or vice versa. Below is a detailed experimental protocol for the synthesis of a substituted derivative, 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocol: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine[3]

This protocol details the synthesis via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 3-amino-4-methylpyrazole, 2-chloropyridine, and anhydrous potassium carbonate in anhydrous DMF.

  • Reaction: Heat the mixture to reflux and maintain for the time determined by reaction monitoring (e.g., via TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography to yield the final product.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of key enzymes involved in disease progression, particularly in oncology.

Inhibition of Extracellular Signal-Regulated Kinase (ERK)

The ERK/MAPK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[3] Its aberrant activation is a hallmark of over 30% of human cancers.[3] While BRAF and MEK inhibitors have shown clinical efficacy, acquired resistance, often due to pathway reactivation, remains a challenge.[3] This has spurred interest in targeting ERK, a downstream kinase in this pathway.[3]

Derivatives of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea have been identified as potent and selective inhibitors of ERK.[3][4] These compounds engage with the ERK binding pocket, leading to the inhibition of its kinase activity.[3]

ERK_MAPK_Pathway cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Derivative Inhibitor->ERK

ERK/MAPK Signaling Pathway Inhibition

Quantitative Data: ERK Inhibition

CompoundTargetIC₅₀ (nM)Reference
Compound 21 ERKPotent[3]
Further derivativesERK1/2Varies[5]

Note: Specific IC₅₀ values for a range of derivatives are detailed in the cited literature.

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological and pathological processes, including pH regulation. Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.

Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various human (hCA) isoforms.[6][7][8] The sulfonamide moiety acts as a zinc binder within the enzyme's active site, leading to inhibition.[7]

Quantitative Data: Carbonic Anhydrase Inhibition [7]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1f 24.818.530.2100.8
1g 22.1155.625.445.8
1h 20.5115.445.550.2
1k 19.8101.928.936.5
AAZ (Acetazolamide) 25012255.7

Experimental Protocols for Biological Assays

Protocol: Carbonic Anhydrase Inhibition Assay[8][9]

The inhibitory activity against CA isoforms is assessed using a stopped-flow CO₂ hydrase assay.

Principle: This method measures the enzyme-catalyzed CO₂ hydration rate by monitoring the change in pH. The inhibition constants (Kᵢ) are determined by quantifying the reduction in enzyme activity in the presence of the inhibitor.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • CO₂-saturated water

  • Buffer solution (e.g., TRIS)

  • pH indicator (e.g., 4-nitrophenol)

  • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Equipment:

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzymes and the inhibitor compounds at various concentrations.

  • Assay: The enzyme and inhibitor are pre-incubated. This solution is then rapidly mixed with CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time, which corresponds to the change in proton concentration.

  • Data Analysis: Calculate the initial rates of the catalyzed reaction. The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the inhibitor concentration.

  • Kᵢ Determination: The IC₅₀ values are converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Workflow for Drug Discovery

The development of novel therapeutics based on the this compound scaffold generally follows a structured workflow from initial design to biological evaluation.

Drug_Discovery_Workflow Scaffold This compound Scaffold Selection Synthesis Chemical Synthesis & Derivative Library Generation Scaffold->Synthesis Screening In Vitro Screening (e.g., Kinase Assays, CA Inhibition) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt In_Vivo In Vivo Evaluation (Xenograft Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Drug Discovery Workflow

Summary and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential for the development of targeted therapies. Its derivatives have shown potent inhibitory activity against key targets in oncology, such as ERK and carbonic anhydrases. The established synthetic routes allow for extensive derivatization, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on:

  • Expanding the library of derivatives to further explore the structure-activity relationships for various biological targets.

  • Optimizing lead compounds to improve their drug-like properties for clinical development.

  • Investigating the potential of these compounds in combination therapies to overcome drug resistance.

The versatility and potent biological activity of the this compound core ensure its continued importance in the field of drug discovery.

References

Methodological & Application

One-Pot Annulation Reactions for Pyrazolo[4,3-c]pyridine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. As a bioisostere of purine, this scaffold is adept at mimicking the adenine core of ATP, enabling it to effectively interact with the hinge region of kinase active sites.[1] This characteristic has positioned pyrazolo[4,3-c]pyridine derivatives as promising candidates for the development of potent and selective kinase inhibitors, a cornerstone of modern targeted cancer therapy.[1][2] Several pyrazolopyridine-based molecules have been successfully developed as kinase inhibitors against various cancer types, with some receiving regulatory approval or advancing into late-stage clinical trials.[1][3]

The development of efficient and robust synthetic methodologies is crucial for exploring the full therapeutic potential of this scaffold. One-pot annulation reactions, particularly multicomponent reactions (MCRs), have emerged as a powerful strategy for the rapid and diversity-oriented synthesis of complex pyrazolo[4,3-c]pyridine libraries.[4][5] These reactions offer significant advantages over traditional multi-step syntheses by minimizing purification steps, reducing solvent waste, and improving overall operational efficiency.[6] The ability to construct the core structure in a single synthetic operation from readily available starting materials accelerates the discovery and optimization of novel drug candidates.

This document provides detailed protocols for two distinct one-pot annulation strategies for the synthesis of pyrazolo[4,3-c]pyridine derivatives: a microwave-assisted, palladium-catalyzed multicomponent reaction and an iodine-catalyzed domino reaction for the synthesis of fused pyrazolo[4,3-c]pyridine systems.

Quantitative Data Summary

The following tables summarize the quantitative data for the described one-pot synthetic protocols, highlighting their efficiency and substrate scope.

Table 1: Microwave-Assisted One-Pot Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines [4]

EntryAlkyne (R)ProductReaction Time (min)Yield (%)
1Phenyl5a 3065
24-Tolyl5b 3051
34-Methoxyphenyl5c 3072
44-Chlorophenyl5d 3068
5Thiophen-2-yl5e 3055
6Cyclohexyl5f 3045

Table 2: Iodine-Catalyzed One-Pot Synthesis of Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones [5][7]

EntryAromatic Aldehyde (Ar)3-Aminopyrazole (R)ProductReaction Time (h)Yield (%)
1C₆H₅3-amino-1-phenylpyrazole1a 392
24-Cl-C₆H₄3-amino-1-phenylpyrazole1b 3.594
34-MeO-C₆H₄3-amino-1-phenylpyrazole1c 390
44-NO₂-C₆H₄3-amino-1-phenylpyrazole1d 488
5C₆H₅3-amino-1-(4-chlorophenyl)pyrazole1e 3.591
64-Cl-C₆H₄3-amino-1-(4-chlorophenyl)pyrazole1f 493

Experimental Protocols

Protocol 1: Microwave-Assisted, Palladium-Catalyzed One-Pot Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines[4]

This protocol describes a one-pot, three-component reaction involving a Sonogashira-type cross-coupling followed by an intramolecular cyclization.

Materials:

  • 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde

  • Appropriate terminal alkyne

  • tert-Butylamine

  • Pd(PPh₃)₂Cl₂

  • Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane)

  • Microwave reactor vials

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 equiv), the terminal alkyne (1.2 equiv), tert-butylamine (3.0 equiv), and Pd(PPh₃)₂Cl₂ (6 mol %).

  • Add the anhydrous, degassed solvent to achieve a suitable concentration.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for 30 minutes.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Molecular Iodine-Catalyzed One-Pot Synthesis of Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones[5][7]

This protocol details a one-pot, three-component domino reaction for the synthesis of a fused pyrazolo[4,3-c]pyridine system.

Materials:

  • Aromatic aldehyde

  • 4-Hydroxycoumarin

  • Substituted 3-aminopyrazole

  • Molecular iodine (I₂)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), 4-hydroxycoumarin (1 mmol), the substituted 3-aminopyrazole (1 mmol), and molecular iodine (10 mol %).

  • Add ethanol (5 mL) to the mixture.

  • Reflux the reaction mixture for the time specified in Table 2 (typically 3-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-one. Further purification is typically not required.[5]

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Visualizations

Experimental Workflow

G cluster_0 One-Pot Reaction Vessel cluster_1 Reaction Conditions cluster_2 Workup & Purification A Starting Material A (e.g., Pyrazole Derivative) Conditions Heating / Microwaving in Solvent A->Conditions B Starting Material B (e.g., Alkyne/Aldehyde) B->Conditions C Starting Material C (e.g., Amine/Coumarin) C->Conditions Cat Catalyst/Reagent Cat->Conditions Workup Solvent Removal Conditions->Workup Purification Column Chromatography or Filtration Workup->Purification Final_Product Pyrazolo[4,3-c]pyridine Product Purification->Final_Product

Caption: General workflow for a one-pot pyrazolo[4,3-c]pyridine synthesis.

Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met, RET) GF->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->Kinase Blocks ATP Binding ATP ATP ATP->Kinase Binds & Donates P

Caption: Pyrazolo[4,3-c]pyridines as kinase inhibitors in cell signaling.

References

Functionalization of the 1H-Pyrazolo[4,3-c]pyridine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine. This characteristic makes it a valuable framework for the design of potent and selective inhibitors targeting a range of enzymes and receptors implicated in various diseases, including cancer and neurological disorders. This document provides detailed application notes and experimental protocols for the functionalization of this important heterocyclic system, along with quantitative data and visualizations to support drug discovery and development efforts.

Application Notes

The strategic functionalization of the this compound core allows for the fine-tuning of its physicochemical properties and biological activity. Key positions for modification include the nitrogen atoms of the pyrazole and pyridine rings, as well as the carbon atoms of the bicyclic system. Common functionalization strategies include:

  • N-Alkylation and N-Arylation: Modification of the pyrazole nitrogen (N1) is a common strategy to modulate potency and selectivity. The choice of alkyl or aryl substituent can significantly influence the compound's interaction with the target protein.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for introducing a wide variety of substituents at halogenated positions of the pyrazolo[4,3-c]pyridine core. These reactions enable the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).

  • C-H Functionalization: Direct C-H activation and functionalization are emerging as an efficient and atom-economical approach to modify the scaffold without the need for pre-functionalized starting materials.

  • Modification of Substituents: Functional groups introduced onto the core can be further elaborated to optimize pharmacological properties. For example, the synthesis of sulfonamide derivatives has proven effective in targeting carbonic anhydrases.

The following sections provide detailed protocols for several key functionalization reactions and highlight the application of these derivatives in targeting specific signaling pathways.

Data Presentation

Table 1: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides against Human Carbonic Anhydrase Isoforms
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1a 22.830.2907.5713.6
1b 49.565.8589.3465.2
1c 78.399.4345.8211.7
1d 15.425.6254.1198.3
1e 9.818.9156.798.5
1f 7.512.379.634.5
Acetazolamide (AAZ) 25012255.7

Data extracted from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

This protocol describes the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine via a nucleophilic aromatic substitution followed by intramolecular cyclization.[3]

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-amino-4-methylpyrazole (1.0 eq), 2-chloropyridine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of 0.5 M.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

cluster_workflow Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine start Combine Reactants (3-amino-4-methylpyrazole, 2-chloropyridine, K₂CO₃ in DMF) reaction Heat to 120 °C (12-16 h) start->reaction Nucleophilic Aromatic Substitution & Intramolecular Cyclization workup Aqueous Workup (Water, EtOAc extraction) reaction->workup purification Column Chromatography workup->purification product 4-Methyl-1H-pyrazolo[4,3-c]pyridine purification->product cluster_workflow Microwave-Assisted Sonogashira Coupling and Cyclization start Combine Reactants in Microwave Vial reaction Microwave Irradiation (150 °C, 30 min) start->reaction Sonogashira Coupling & Cyclization workup Filtration and Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 6-Substituted-1-phenyl-3-trifluoromethyl- This compound purification->product cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P Phosphorylation cMet->P Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activates Cellular_Responses Cell Proliferation, Survival, Migration Downstream->Cellular_Responses Leads to Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->cMet Inhibits cluster_pathway ERK/MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->ERK Inhibits

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling: C-3 Elaboration of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of the C-3 position of pyrazolopyridine scaffolds. This methodology is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors and anti-cancer agents.

Introduction

Pyrazolopyridine cores are privileged scaffolds in drug discovery, and the ability to selectively functionalize different positions is crucial for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the C-3 position of pyrazolopyridines. This document outlines optimized protocols for this transformation, including conventional and microwave-assisted methods, and provides data on the scope of the reaction.

Reaction Principle

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For the C-3 elaboration of pyrazolopyridines, a common starting material is a 3-halo-pyrazolopyridine.

A general scheme for the C-3 arylation of a pyrazolopyridine is shown below:

G cluster_reaction General Reaction Scheme start Pyrazolopyridine-Halide + Arylboronic Acid conditions Pd Catalyst, Base, Solvent start->conditions product C-3 Arylated Pyrazolopyridine conditions->product

Caption: General scheme of Suzuki-Miyaura C-3 arylation.

Experimental Protocols

Two primary methodologies are presented: a conventional heating protocol and a microwave-assisted protocol, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method for C-3 Arylation of 3-Bromo-Pyrazolopyridines

This protocol is adapted from studies on related nitrogen-rich heterocycles and provides a general procedure for the Suzuki-Miyaura coupling.[1]

Materials:

  • 3-Bromo-pyrazolopyridine derivative

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a Schlenk tube, add the 3-bromo-pyrazolopyridine (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-3 arylated pyrazolopyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields and cleaner reaction profiles in shorter times.[2][3]

Materials:

  • 3-Bromo-pyrazolopyridine derivative

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst system (e.g., XPhosPdG2/XPhos) (2.5-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., ethanol/water, 1,4-dioxane)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine the 3-bromo-pyrazolopyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., XPhosPdG2, 2.5 mol%), ligand (e.g., XPhos, 5 mol%), and base (e.g., K₂CO₃, 3.0 eq).

  • Add the solvent (e.g., ethanol/water 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 40 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 6-8).

Data Presentation

The following tables summarize the reaction conditions and yields for the C-3 arylation of pyrazolopyridine and related pyrazolo[1,5-a]pyrimidine scaffolds with various arylboronic acids.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions [2]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)TimeYield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane11012 h9
2PdCl₂(dppf) (5)-K₂CO₃ (3)Dioxane11012 h35
3XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O (4:1)135 (MW)40 min89
4XPhosPdG3 (10)XPhos (10)K₃PO₄ (2)THF8016 h3-41

Table 2: Substrate Scope for C-3 Arylation of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [2]

Reaction Conditions: 3-bromo-scaffold (1.0 eq), arylboronic acid (1.2 eq), XPhosPdG2 (2.5 mol%), XPhos (5 mol%), K₂CO₃ (3.0 eq), EtOH/H₂O (4:1), 135 °C (MW), 40 min.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-phenyl-...74
24-Methoxyphenylboronic acid3-(4-methoxyphenyl)-...89
34-Fluorophenylboronic acid3-(4-fluorophenyl)-...82
44-Chlorophenylboronic acid3-(4-chlorophenyl)-...79
54-(Trifluoromethyl)phenylboronic acid3-(4-(trifluoromethyl)phenyl)-...71
63-Methoxyphenylboronic acid3-(3-methoxyphenyl)-...85
72-Thienylboronic acid3-(thiophen-2-yl)-...67
83-Pyridinylboronic acid3-(pyridin-3-yl)-...75

Logical Relationships and Workflows

Tandem Borylation and Suzuki-Miyaura Cross-Coupling

For pyrazolopyridines that are not pre-functionalized with a halide at the C-3 position, a tandem iridium-catalyzed borylation followed by an in-situ Suzuki-Miyaura coupling is an effective strategy.[4]

G start Pyrazolopyridine borylation C-3 Borylation ([Ir(COD)OMe]₂, dtbpy, B₂pin₂) start->borylation boronate C-3 Boronate Ester Intermediate borylation->boronate suzuki Suzuki-Miyaura Coupling (Ar-X, Pd(dppf)Cl₂, Cs₂CO₃) boronate->suzuki product C-3 Arylated Pyrazolopyridine suzuki->product

Caption: Workflow for tandem C-3 borylation and Suzuki coupling.

Application in Drug Discovery: Targeting Cell Cycle Progression

C-3 elaborated pyrazolo[3,4-b]pyridines have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK1.[5] CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

Simplified CDK1 Signaling Pathway

The following diagram illustrates the role of the Cyclin B/CDK1 complex in the G2/M transition of the cell cycle and the point of inhibition by C-3 substituted pyrazolopyridines.

G cluster_cell_cycle Cell Cycle Progression cluster_regulation Molecular Regulation G2 G2 Phase G2_M_transition G2/M Checkpoint G2->G2_M_transition M M Phase (Mitosis) G2_M_transition->M CyclinB Cyclin B Complex Cyclin B/CDK1 Complex (Active) CyclinB->Complex CDK1 CDK1 CDK1->Complex Complex->G2_M_transition promotes Inhibitor C-3 Aryl Pyrazolopyridine Inhibitor->Complex inhibits

Caption: Inhibition of Cyclin B/CDK1 complex by pyrazolopyridines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the C-3 elaboration of pyrazolopyridine scaffolds. The protocols and data presented herein provide a solid foundation for researchers to synthesize diverse libraries of these compounds for applications in drug discovery and development. The choice between conventional and microwave-assisted methods will depend on available equipment and desired reaction times. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with challenging substrates.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Halo-1H-pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery due to its structural resemblance to purines, which are fundamental components of biologically important molecules. This structural similarity allows compounds based on this scaffold to interact with a wide variety of cellular proteins that possess purine-binding pockets, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[1] The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction has become indispensable in synthetic organic chemistry for its broad substrate scope and tolerance of various functional groups, enabling the facile synthesis of arylamines from aryl halides.[2][3]

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination specifically applied to 5-halo-1H-pyrazolo[3,4-c]pyridines. This reaction allows for the introduction of a diverse range of amino substituents at the C-5 position of the pyrazolo[3,4-c]pyridine core, a key vector for molecular elaboration in fragment-based drug discovery.[1][4]

Data Presentation

The following table summarizes the reaction conditions and yields for the Buchwald-Hartwig amination of various N-protected 5-halo-1H-pyrazolo[3,4-c]pyridines with a selection of primary and secondary amines. The data is compiled from the supplementary information of a key study in this area.

Table 1: Buchwald-Hartwig Amination of N-Protected 5-Halo-1H-pyrazolo[3,4-c]pyridines

EntryPyrazolo[3,4-c]pyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-Bromo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridineMorpholinePd₂(dba)₃ (5)Xantphos (10)NaOtBu (1.4)Toluene1101695
25-Bromo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridineN-MethylpiperazinePd₂(dba)₃ (5)Xantphos (10)NaOtBu (1.4)Toluene1101689
35-Bromo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridinePiperidinePd₂(dba)₃ (5)Xantphos (10)NaOtBu (1.4)Toluene1101675
45-Bromo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridinePyrrolidinePd₂(dba)₃ (5)Xantphos (10)NaOtBu (1.4)Toluene1101668
55-Bromo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridineAnilinePd₂(dba)₃ (5)Xantphos (10)NaOtBu (1.4)Toluene1101682
65-Bromo-2-(p-methoxybenzyl)-2H-pyrazolo[3,4-c]pyridineMorpholinePd₂(dba)₃ (5)Xantphos (10)NaOtBu (1.4)Toluene1101698
75-Chloro-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridineMorpholinePd₂(dba)₃ (5)RuPhos (10)NaOtBu (1.4)Toluene1101670

Data compiled from the supplementary information of Bedwell, E. V., et al. RSC Adv., 2023, 13, 34391-34399.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of N-protected 5-halo-1H-pyrazolo[3,4-c]pyridines.

Materials:

  • N-Protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • Xantphos or RuPhos (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), Pd₂(dba)₃ (5 mol%), the phosphine ligand (10 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe, followed by the amine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-1H-pyrazolo[3,4-c]pyridine derivative.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Weigh Solids: 5-halo-pyrazolo[3,4-c]pyridine Pd Catalyst & Ligand Base prep2 Add to Schlenk Tube prep1->prep2 react1 Evacuate & Backfill with Inert Gas (3x) prep2->react1 react2 Add Anhydrous Solvent react1->react2 react3 Add Amine react2->react3 react4 Heat and Stir react3->react4 react5 Monitor Progress (TLC/LC-MS) react4->react5 workup1 Cool to Room Temp. react5->workup1 workup2 Dilute & Filter workup1->workup2 workup3 Liquid-Liquid Extraction workup2->workup3 workup4 Dry & Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5 product product workup5->product Purified Product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

G pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination + Base pd2_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) reductive_elimination->product aryl_halide Ar-X (5-Halo-pyrazolo[3,4-c]pyridine) aryl_halide->oxidative_addition amine HNR'R'' (Amine) amine->amine_coordination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

References

Application Notes and Protocols: 1H-Pyrazolo[4,3-c]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1H-Pyrazolo[4,3-c]pyridine derivatives, a class of heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry for the development of potent kinase inhibitors.[1][2] Their structural similarity to purines allows them to effectively target the ATP-binding sites of various kinases, making them promising candidates for cancer therapy and other diseases driven by kinase dysregulation.[1][2] This guide details their application as inhibitors of key kinases, presents their biological activity data, and provides standardized protocols for their synthesis and evaluation.

Overview of Kinase Inhibition

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1] The this compound core serves as a versatile scaffold for designing inhibitors that can target a range of kinases, including Extracellular Signal-Regulated Kinase (ERK), c-Met, and Hematopoietic Progenitor Kinase 1 (HPK1).

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against different kinase targets.

Table 1: Inhibitory Activity of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives against c-Met Kinase. [3]

Compoundc-Met IC50 (nM)MKN45 Cell Potency (µM)EBC-1 Cell Potency (µM)PC-3 Cell Potency (µM)
Lead Compound 1 >1000>10>10>10
8c 681.82.5>10

Data extracted from a study on structure-based design of novel c-Met inhibitors.[3]

Table 2: Inhibitory Activity of 1H-pyrazolo[3,4-c]pyridine Derivatives against HPK1. [4]

CompoundHPK1 Ki (nM)Cellular IC50 (nM)
4 N/A>300
5 2.5250
6 <1.0144
7 N/A148
8 N/A640

Data from a study on the discovery of pyrazolopyridine derivatives as HPK1 inhibitors.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

This protocol describes a common method for synthesizing the core scaffold, which can then be further derivatized.[5]

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3-amino-4-methylpyrazole, 2-chloropyridine, and anhydrous potassium carbonate in anhydrous DMF.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for the appropriate time, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a target kinase. Specific assay conditions (e.g., enzyme and substrate concentrations) will need to be optimized for each kinase.

Materials:

  • Recombinant kinase

  • Specific peptide substrate

  • ATP

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase, peptide substrate, and assay buffer.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol measures the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MKN45, EBC-1)[3]

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Western Blot Analysis for Phospho-Kinase Levels

This protocol is used to determine if a compound inhibits the phosphorylation of its target kinase within a cellular context.[3]

Materials:

  • Treated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membrane

  • Primary antibodies (total and phosphorylated forms of the target kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total kinase as a loading control.

  • Analyze the band intensities to determine the dose-dependent inhibition of kinase phosphorylation.[3]

Visualizations

The following diagrams illustrate key concepts related to the application of this compound derivatives as kinase inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 3-amino-4-methylpyrazole) synthesis Chemical Synthesis (e.g., Cyclization) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (Determine IC50) characterization->kinase_assay Test Compounds cell_assay Cell-Based Assay (Anti-proliferation) kinase_assay->cell_assay western_blot Western Blot (Target Phosphorylation) cell_assay->western_blot

General workflow for the development of this compound kinase inhibitors.

erk_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylation Inhibitor This compound Derivative Inhibitor->ERK Inhibition

Inhibition of the ERK/MAPK signaling pathway by this compound derivatives.

cmet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) cMet->Downstream Phosphorylation Response Proliferation, Invasion, Angiogenesis Downstream->Response Inhibitor This compound Derivative Inhibitor->cMet Inhibition

Mechanism of action for this compound derivatives as c-Met inhibitors.

References

Application of Pyrazolo[4,3-c]pyridines in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold, a purine bioisostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this heterocyclic system have demonstrated promising anticancer effects in a variety of cancer cell lines. These compounds often exert their activity by targeting key cellular processes such as cell cycle progression and apoptosis, frequently through the inhibition of critical protein kinases. This document provides a comprehensive overview of the application of pyrazolo[4,3-c]pyridines and related pyrazolopyridine derivatives in cancer cell line studies, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Antiproliferative Activity of Pyrazolopyridine Derivatives

The following table summarizes the in vitro anticancer activity of various pyrazolo[4,3-c]pyridine and other pyrazolopyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo[4,3-c]pyridines & Analogs
Compound 41MCF7 (Breast)1.937 (µg/mL)Doxorubicin4.162 (µg/mL)
Compound 41HepG2 (Liver)3.695 (µg/mL)Doxorubicin3.832 (µg/mL)
Compound 42HCT116 (Colon)2.914 (µg/mL)Doxorubicin3.676 (µg/mL)
Pyrazolo[3,4-b]pyridines & Analogs
Compound 8bA-549 (Lung)2.9--
Compound 8bHEPG2 (Liver)2.6--
Compound 8bHCT-116 (Colon)2.3--
Compound 8cNCI 60-cell panel (Various)1.33 (GI50)--
Compound 9aHeLa (Cervical)2.59Doxorubicin2.35
Compound 14gMCF7 (Breast)4.66Doxorubicin4.57
Compound 14gHCT-116 (Colon)1.98Doxorubicin2.11
Pyrazolo[3,4-d]pyrimidines & Analogs
Compound 12bA549 (Lung)8.21Erlotinib-
Compound 12bHCT-116 (Colon)19.56Erlotinib-
Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines & Analogs
MM137BxPC-3 (Pancreatic)0.11--
MM137HCT-116 (Colon)0.16--
MM137PC-3 (Prostate)0.12--

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these studies.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Pyrazolo[4,3-c]pyridine test compounds

  • 96-well plates

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[4]

  • Treat the cells with various concentrations of the pyrazolo[4,3-c]pyridine compounds for the desired duration (e.g., 48 or 72 hours).[4]

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Pyrazolo[4,3-c]pyridine test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the indicated time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Pyrazolo[4,3-c]pyridine test compounds

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with pyrazolo[4,3-c]pyridine compounds as for the apoptosis assay.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and caspases.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration of the lysates.[2]

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.[6]

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Incubate the membrane with primary antibodies overnight at 4°C.[2]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

  • Quantify the band intensities and normalize to a loading control like β-actin.

In Vitro Kinase Inhibition Assay (e.g., EGFR)

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Pyrazolo[4,3-c]pyridine test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Reagent.

  • Measure the luminescence, which is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways often modulated by pyrazolo[4,3-c]pyridine derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Pyrazolo[4,3-c]pyridine Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt Cell Viability Assay (MTT) cell_culture->mtt ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle kinase_assay Kinase Inhibition Assay (e.g., EGFR) ic50->kinase_assay western_blot Western Blot (Bax, Bcl-2, Caspases) apoptosis->western_blot

Experimental workflow for pyrazolo[4,3-c]pyridines.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PTEN PTEN PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN->PIP2 Dephosphorylation

The PI3K/AKT signaling pathway in cancer.

MAPK_ERK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation CellPro Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellPro

The MAPK/ERK signaling pathway in cancer.

The provided data, protocols, and visualizations offer a foundational resource for researchers engaged in the discovery and development of novel anticancer agents based on the pyrazolo[4,3-c]pyridine scaffold. These compounds represent a promising class of molecules with the potential for significant therapeutic impact.

References

Application Notes and Protocols for 1H-Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the significance and use of 1H-Pyrazolo[4,3-c]pyridine sulfonamides as potent inhibitors of carbonic anhydrases (CAs). Detailed protocols for their synthesis and the evaluation of their inhibitory activity are also presented, alongside key quantitative data and visual workflows to guide researchers in this area of drug discovery.

Application Notes

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are integral to a multitude of physiological processes, including pH homeostasis, CO2 transport, and biosynthesis.[4] Their dysregulation is implicated in various pathologies such as glaucoma, epilepsy, and notably, cancer, making them a prime target for therapeutic intervention.[4][5]

The this compound sulfonamide scaffold has emerged as a promising class of carbonic anhydrase inhibitors. These compounds have demonstrated significant inhibitory potential against several human CA isoforms, including the cytosolic hCA I and hCA II, as well as the transmembrane, tumor-associated hCA IX and XII.[1][2][3][6] The primary sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme. The pyrazolopyridine core and its substituents allow for molecular tailoring to achieve isoform selectivity and favorable pharmacokinetic properties.

Notably, certain derivatives of this class have shown greater potency against specific isoforms compared to the clinically used sulfonamide, Acetazolamide (AAZ).[1][2][3][6] For instance, compounds 1f , 1g , 1h , and 1k from a studied series were more potent against hCA I than AAZ, and compound 1f also exhibited superior activity against hCA II.[1][2][3][6] Furthermore, the exploration of these inhibitors extends to microbial CAs, presenting a potential avenue for developing novel antibacterial agents with an alternative mechanism of action to combat drug resistance.[1][2][3] The structure-activity relationship (SAR) studies of these compounds are crucial for designing next-generation inhibitors with enhanced potency and selectivity.

Quantitative Data Summary

The inhibitory activity of a series of this compound sulfonamides against four human carbonic anhydrase isoforms is summarized below. The data is presented as inhibition constants (Ki) in nanomolar (nM) concentrations.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1a 8010>10000907.5713.6
1b 655.3453.8345.2215.4
1c 788.1501.1411.7256.9
1d 545.2398.5299.3189.7
1e 499.7355.6250.8155.4
1f 58.89.879.634.5
Acetazolamide (AAZ) 25012255.7

Data extracted from a study by Angeli et al.[1][6]

Experimental Protocols

Protocol 1: Synthesis of this compound Sulfonamides (General Procedure)

This protocol describes the synthesis of this compound sulfonamides (compounds 1a-f in the data table) via the condensation of a dienamine intermediate with various amines bearing a sulfonamide moiety.[1]

Materials:

  • Dimethyl acetonedicarboxylate

  • Appropriate amine containing a sulfonamide fragment

  • Methanol (reflux grade)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Heating and stirring apparatus (e.g., heating mantle with magnetic stirrer)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Synthesis of the Dienamine Intermediate: The starting dienamine is synthesized from dimethyl acetonedicarboxylate following established two-step literature procedures.[1]

  • Condensation Reaction: a. In a round-bottom flask, dissolve the dienamine intermediate in methanol. b. Add an equimolar amount of the desired amine-containing sulfonamide. c. Heat the reaction mixture to reflux and maintain for 1 hour.[1]

  • Work-up and Purification: a. After 1 hour, cool the reaction mixture to room temperature. b. The target this compound sulfonamide will typically precipitate out of the solution. c. Collect the solid product by vacuum filtration and wash with cold methanol. d. If necessary, purify the product further by recrystallization from a suitable solvent to obtain the final compounds with yields typically ranging from 72-88%.[1]

  • Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric Method)

This protocol details a robust method for determining the inhibitory activity of the synthesized compounds against various CA isoforms. The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[4]

Materials and Reagents:

  • Human or bovine carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA), the substrate

  • This compound sulfonamide test compounds

  • Acetazolamide (AAZ) as a positive control inhibitor

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[4]

  • Organic Solvent: DMSO for dissolving substrate and test compounds

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation: a. CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C.[4] b. CA Working Solution: Just before use, dilute the CA stock solution to the desired concentration with cold Assay Buffer.[4] c. Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh daily.[4] d. Inhibitor Stock Solutions (10 mM): Dissolve the test compounds and AAZ in DMSO.[4] Prepare serial dilutions in DMSO to generate a range of concentrations for IC50 determination.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[4]

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[4]

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.[4]

    • Positive Control: 158 µL Assay Buffer + 2 µL of AAZ dilution + 20 µL CA Working Solution.[4]

  • Enzyme-Inhibitor Pre-incubation: a. Add the Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the respective wells as detailed above. b. Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.[4]

  • Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.[4] b. Immediately place the plate in the microplate reader and measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[4]

  • Data Analysis: a. For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[4] b. Calculate the percentage of inhibition for each inhibitor concentration. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. d. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Inhibition Assay start Starting Materials (Dienamine, Sulfonamide-Amine) reaction Condensation Reaction (Methanol, Reflux) start->reaction purification Purification (Filtration, Recrystallization) reaction->purification product Pure this compound Sulfonamide purification->product prep Reagent Preparation (Enzyme, Substrate, Inhibitor) product->prep plate 96-Well Plate Setup prep->plate incubation Enzyme-Inhibitor Pre-incubation plate->incubation read Kinetic Measurement (Spectrophotometer) incubation->read analysis Data Analysis (IC50/Ki Determination) read->analysis

Caption: Workflow for Synthesis and Biological Evaluation.

signaling_pathway cluster_cell Tumor Cell Microenvironment CO2_H2O CO2 + H2O CAIX hCA IX (transmembrane) CO2_H2O->CAIX HCO3_H HCO3- + H+ extracellular Extracellular Acidification (Promotes Invasion) HCO3_H->extracellular intracellular Intracellular pH Regulation (Promotes Survival) HCO3_H->intracellular CAIX->HCO3_H inhibitor This compound Sulfonamide inhibitor->CAIX

References

Application Notes and Protocols for N-alkylation of 1H-Pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purines and other significant endogenous ligands. Its derivatives have shown a wide range of biological activities, making them attractive candidates for the development of novel therapeutics. N-alkylation of the pyrazole core is a fundamental strategy to modulate the physicochemical properties, metabolic stability, and target-binding affinity of these compounds. This document provides a detailed protocol for the N-alkylation of this compound, addressing the critical aspect of regioselectivity and offering a systematic approach for laboratory execution.

Regioselectivity in N-alkylation

The N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, can potentially yield two regioisomers: the N1- and N2-alkylated products. The outcome of this reaction is influenced by several factors, including the steric hindrance around the nitrogen atoms, the electronic properties of the substituent on the pyridine ring, the nature of the base, the solvent, and the electrophile used.[1][2] Generally, alkylation under basic conditions involves the deprotonation of the pyrazole nitrogen followed by a nucleophilic attack on the alkylating agent.[3] Steric effects often direct the alkylation to the less hindered nitrogen atom.[2]

Experimental Protocols

This section details a general and robust protocol for the N-alkylation of this compound using alkyl halides under basic conditions.

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This is a widely adopted and efficient method for the N-alkylation of pyrazole derivatives.[2][4]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, Ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous solvent (e.g., DMF or THF) to achieve a concentration of 0.1-0.5 M.

  • Deprotonation:

    • Using NaH (strong base): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 - 1.2 equivalents) portion-wise. Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.[4]

    • Using K₂CO₃ (milder base): Add anhydrous potassium carbonate (2.0 - 3.0 equivalents) to the solution.

  • Alkylation: Add the alkylating agent (1.0 - 1.2 equivalents) dropwise to the suspension at 0 °C (for NaH) or room temperature (for K₂CO₃).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomers.

Data Presentation

The following table summarizes the expected outcomes for the N-alkylation of this compound with various alkylating agents under different basic conditions. The data is illustrative and based on typical results observed for similar heterocyclic systems. Actual yields and regioselectivity may vary and should be determined experimentally.

EntryAlkylating Agent (R-X)BaseSolventTemp. (°C)Time (h)N1:N2 Ratio (approx.)Total Yield (%)
1CH₃INaHDMF0 to RT41 : 1.285
2CH₃IK₂CO₃DMFRT121 : 178
3BnBrNaHTHF0 to RT61.5 : 192
4BnBrK₂CO₃DMF5081.2 : 188
5EtINaHDMF0 to RT51.1 : 183
6EtIK₂CO₃THFRT181 : 175

Mandatory Visualization

G Experimental Workflow for N-alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound solvent Anhydrous Solvent (DMF/THF) start->solvent deprotonation Deprotonation solvent->deprotonation base Base (NaH or K2CO3) base->deprotonation alkylation Add Alkylating Agent deprotonation->alkylation stir Stir (2-24h) alkylation->stir quench Quench (aq. NH4Cl) stir->quench extract Extract (EtOAc) quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify (Chromatography) wash_dry->purify end N-alkylated Products (N1 and N2 isomers) purify->end

Caption: General experimental workflow for the N-alkylation of this compound.

G Role in Kinase Inhibition Signaling Pathway cluster_pathway Normal Kinase Activity ATP ATP Kinase Kinase Active Site ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor N-Alkylated Pyrazolo[4,3-c]pyridine (Kinase Inhibitor) Inhibitor->Kinase Binds to ATP pocket

Caption: Conceptual signaling pathway illustrating the inhibitory action of N-alkylated this compound derivatives on a protein kinase.

References

Experimental protocol for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A detailed experimental protocol for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry, is presented. This document provides a comprehensive, step-by-step methodology intended for researchers, scientists, and professionals in drug development. The protocol outlines a reliable method for obtaining this valuable scaffold, enabling further derivatization and biological evaluation.

The synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine is achieved through a nucleophilic aromatic substitution followed by an intramolecular cyclization reaction.[1] The pyrazolo[4,3-c]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids, making it a valuable pharmacophore in the design of various therapeutic agents, including kinase inhibitors.[1][2][3] The methyl group at the 4-position can influence the compound's steric and electronic properties, which may affect its binding affinity and selectivity for biological targets.[1]

Experimental Protocol

This protocol details the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine from 3-amino-4-methylpyrazole and 2-chloropyridine.[1]

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography[1]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column[1]

Procedure:

  • Reaction Setup: In a dry round-bottom flask maintained under an inert atmosphere, combine 3-amino-4-methylpyrazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents). Add anhydrous N,N-dimethylformamide (DMF) to the flask.[1]

  • Addition of Reagent: While stirring the suspension, add 2-chloropyridine (1.2 equivalents) dropwise at room temperature.[1]

  • Reaction: Heat the reaction mixture to a temperature of 120-130 °C. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by the slow addition of water.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by silica gel column chromatography. Use an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to obtain the pure 4-Methyl-1H-pyrazolo[4,3-c]pyridine.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

ParameterValue
Molecular FormulaC₇H₇N₃
Molecular Weight133.15 g/mol
AppearanceOff-white to yellow solid
Typical Yield60-80%
¹H NMR (CDCl₃, 400 MHz) δ (ppm)~8.3 (d, 1H), ~7.8 (s, 1H), ~7.0 (d, 1H), ~2.5 (s, 3H)

Table based on data from BenchChem Application Notes.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

Synthesis_Workflow cluster_setup Reaction Setup cluster_process Reaction and Purification cluster_product Final Product A 3-amino-4-methylpyrazole (1.0 eq) E Heat to 120-130 °C for 12-24h A->E B Anhydrous K₂CO₃ (2.0 eq) B->E C Anhydrous DMF C->E D 2-chloropyridine (1.2 eq) D->E F Work-up (Water Quench) E->F G Extraction with Ethyl Acetate F->G H Washing with Brine G->H I Drying and Concentration H->I J Silica Gel Column Chromatography I->J K 4-Methyl-1H-pyrazolo[4,3-c]pyridine J->K

Caption: Workflow for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

References

Troubleshooting & Optimization

Technical Support Center: 1H-Pyrazolo[4,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Pyrazolo[4,3-c]pyridines and improving reaction yields.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired 1H-Pyrazolo[4,3-c]pyridine product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common challenge and can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole and the pyridine derivative, is critical. Impurities can lead to side reactions and significantly lower the yield.

    • Recommendation: Ensure all starting materials are of high purity. It is advisable to use freshly distilled or recrystallized reagents.

  • Reaction Conditions: The synthesis of the pyrazolo[4,3-c]pyridine core is sensitive to reaction parameters.

    • Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product. Many of these reactions require elevated temperatures to proceed effectively. However, excessively high temperatures can cause decomposition.

      • Recommendation: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and temperature. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.

    • Solvent: The choice of solvent can influence reaction rates and yields.

      • Recommendation: Anhydrous solvents are often necessary to prevent unwanted side reactions. For instance, in the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine from 3-amino-4-methylpyrazole and 2-chloropyridine, anhydrous N,N-Dimethylformamide (DMF) is used. In other cases, polar aprotic solvents like DMSO or acetic acid may be effective.

    • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Catalyst and Reagents: The choice and handling of catalysts and reagents are crucial, particularly in cross-coupling reactions.

    • Recommendation: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of palladium source, ligand, and base can greatly impact the outcome. It may be necessary to screen different catalysts and ligands to find the optimal combination for your specific substrates.

Issue 2: Formation of Side Products and Purification Challenges

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these and effectively purify my target compound?

Answer: The formation of byproducts is a common issue that complicates purification and reduces the overall yield.

  • Minimizing Side Reactions:

    • Control of Reaction Conditions: As mentioned previously, carefully controlling the reaction temperature, time, and atmosphere can minimize the formation of degradation products and other side products.

    • One-Pot Procedures: To reduce handling losses and the potential for side reactions between steps, consider a one-pot procedure where sequential reactions occur in the same vessel without isolating intermediates.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying pyrazolopyridine derivatives.

      • Recommendation: Careful selection of the stationary phase (silica gel is common) and eluent system is essential. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a mixture of ethyl acetate and hexane is a good starting point.

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound core?

A1: Several synthetic strategies can be employed, with the choice often depending on the available starting materials and desired substitution patterns. Key methods include:

  • Nucleophilic Aromatic Substitution and Cyclization: This approach involves the reaction of an aminopyrazole with a di-functionalized pyridine derivative, followed by an intramolecular cyclization. A specific example is the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine from 3-amino-4-methylpyrazole and 2-chloropyridine.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods are powerful tools for constructing the C-N and C-C bonds necessary for the pyrazolopyridine scaffold.

    • Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond between an aryl halide and an amine, and can be a key step in building the heterocyclic system.

    • Suzuki-Miyaura Coupling: This method is effective for creating carbon-carbon bonds, for instance, by coupling a halogenated pyrazolopyridine with a boronic acid derivative.

  • Modified Pictet-Spengler Reaction: This reaction can be used to construct the pyridine ring onto a pre-existing pyrazole core.

  • Modified Fischer Indole Synthesis: While traditionally used for indoles, analogous procedures can be applied to the synthesis of pyrazolopyridines.

Q2: How can I improve the yield of my Buchwald-Hartwig amination step?

A2: The success of a Buchwald-Hartwig amination is highly dependent on the specific combination of catalyst, ligand, base, and solvent.

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., X-Phos, tBuDavePhos) is critical. Several generations of catalysts have been developed, each with a broader substrate scope and milder reaction conditions.

  • Base: The base plays a crucial role in the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). The strength of the base should be matched to the substrates.

  • Solvent: Toluene, dioxane, and DMF are commonly used solvents for this reaction.

Q3: Are there any one-pot procedures available to simplify the synthesis and improve overall yield?

A3: Yes, one-pot procedures are highly advantageous as they can reduce the number of work-up and purification steps, which often leads to higher overall yields and saves time. For example, a one-pot synthesis of 4-amino-3,5-dimethylpyrazole has been reported to significantly improve the yield and shorten the reaction time compared to multi-step procedures. Similarly, some protocols for the Fischer indole synthesis, which can be adapted for pyrazolopyridines, utilize a one-pot approach for hydrazone formation and subsequent cyclization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazolopyridine Synthesis

Reaction TypeCatalyst/ReagentsSolventTemperatureYieldReference
Nucleophilic Aromatic Substitution & CyclizationK₂CO₃Anhydrous DMFRefluxNot Specified
Buchwald-Hartwig AminationPd(OAc)₂, X-Phos, KOt-BuToluene100 °C (Microwave)Good to Excellent
Suzuki-Miyaura CouplingXPhos Pd G2 precatalystNot SpecifiedNot SpecifiedNot Specified
Modified Japp–Klingemann ReactionNot SpecifiedNot SpecifiedNot Specified65-88%

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine via Nucleophilic Aromatic Substitution and Cyclization

This protocol details the synthesis via a nucleophilic aromatic substitution followed by an intramolecular cyclization reaction between 3-amino-4-methylpyrazole and 2-chloropyridine.

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

Technical Support Center: Purification of 1H-Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1H-Pyrazolo[4,3-c]pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low recovery of my this compound derivative after purification. What are the potential causes and solutions?

A1: Low recovery can stem from several factors throughout the purification process.

  • Product Degradation: The pyridine ring imparts basicity, which can make the compound sensitive to acidic conditions, including prolonged exposure to standard silica gel.[1][2] Degradation can also occur during solvent evaporation at high temperatures.

    • Solution: Perform a 2D TLC to check for sample stability on silica. If degradation is observed, consider using a less acidic stationary phase like deactivated (neutral) silica or alumina.[1] When evaporating solvent, use a lower temperature with a gentle stream of nitrogen.[1]

  • Incomplete Elution: The polarity of your compound might cause it to bind too strongly to the stationary phase, resulting in incomplete elution from the column.

    • Solution: Gradually increase the polarity of your mobile phase during column chromatography. If the compound remains on the column, consider a stronger eluent system, such as dichloromethane/methanol.[3]

  • Improper Work-up: Failure to completely extract the product from the aqueous phase during the initial work-up will lead to loss of material before purification even begins.

    • Solution: Ensure the pH of the aqueous layer is optimized for the extraction of your basic compound. Perform multiple extractions with an appropriate organic solvent and combine the organic layers. A final wash with brine can help break up emulsions and improve separation.[4]

Q2: My chromatogram shows significant peak tailing for my compound. How can I achieve a better peak shape?

A2: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of your compound and acidic residual silanol groups on the silica surface.[1]

  • Mobile Phase Additives: Adding a small amount of a competing base to your mobile phase can mask the acidic silanol sites.

    • Solution: Add triethylamine (TEA) at a low concentration (e.g., 0.1-1%) to your eluent system (e.g., hexane/ethyl acetate). The TEA will preferentially interact with the active silanol sites, allowing your compound to elute with a more symmetrical peak shape.[1]

  • Stationary Phase Choice: Standard silica gel is acidic and prone to causing tailing with basic compounds.

    • Solution: Switch to a deactivated or end-capped silica gel, or consider using alumina (neutral or basic).[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to poor peak shape.[1]

    • Solution: Reduce the amount of crude material loaded onto the column.

Q3: I have successfully synthesized my target molecule, but I am struggling to separate it from a regioisomer. What are the best strategies?

A3: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials.[4][5] Their similar polarities can make separation difficult.

  • Flash Column Chromatography: This is the most common method for separating regioisomers.[4]

    • Solution: Optimization of the eluent system is critical. A shallow elution gradient (a very slow increase in polarity) can enhance the separation. Test various solvent systems using TLC to find the one that gives the best separation (largest ΔRf) between the two spots.

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a specific solvent system, this can be a highly effective technique.

    • Solution: This is largely a trial-and-error process. Test a variety of solvents to find one in which one isomer is soluble at high temperatures but sparingly soluble at room temperature, while the other remains in solution.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard flash chromatography.

    • Solution: Use a column with smaller particle sizes for higher efficiency.[1] A method can be developed on an analytical HPLC and then scaled up to a preparative system.

Q4: How can I separate the enantiomers of my chiral this compound derivative?

A4: Separating enantiomers requires a chiral environment. This is typically achieved using chiral chromatography.

  • Chiral Stationary Phases (CSPs): The most direct method is to use a column packed with a CSP.[6]

    • Solution: Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.[7] It is often necessary to screen several different chiral columns and mobile phases (both normal and reversed-phase) to find the optimal conditions for separation.[7][8]

  • Indirect Method: This involves derivatizing your racemic mixture with a chiral resolving agent to form diastereomers.

    • Solution: The resulting diastereomers have different physical properties and can be separated using standard (non-chiral) chromatography.[6] Afterward, the chiral auxiliary must be cleaved to yield the pure enantiomers.

Data Presentation

Table 1: Summary of Common Purification Issues and Solutions

ProblemPossible CauseRecommended Solution
Low Yield Product degradation on silica gel.Use deactivated silica or alumina; minimize contact time.[1]
Incomplete elution from the column.Increase mobile phase polarity or use a stronger solvent system (e.g., DCM/MeOH).[3]
Loss during aqueous work-up.Optimize pH for extraction; perform multiple extractions.[4]
Peak Tailing Interaction of basic nitrogen with acidic silanol groups.[1]Add a competing base (e.g., 0.1-1% triethylamine) to the eluent.[1]
Column overload.Reduce the amount of sample loaded onto the column.[1]
Poor Separation Eluent system is not optimal.Screen various solvent systems with TLC; use a shallow gradient for elution.
Co-eluting impurities or isomers.Consider preparative HPLC for higher resolution or fractional recrystallization.[4]
Product Oiling Out Compound has a strong tendency to supercool.[9]Scratch the flask, seed with a crystal, or use a co-solvent. If unsuccessful, re-purify using chromatography.

Table 2: Example Column Chromatography Conditions for Pyrazolopyridine Derivatives

Derivative ClassStationary PhaseMobile Phase / EluentReference
Pyrazolo[4,3-b]pyridinesSilica GelChloroform (CHCl₃)[9]
Pyrazolo[3,4-b]pyridinesSilica GelDichloromethane/Methanol (200:1, v/v)[3]
Pyrazolo[3,4-b]pyridinesSilica GelGradient of Hexane and Ethyl Acetate[4]
Pyrazine DerivativesSilica GelDichloromethane or Hexane/Ethyl Acetate (90:10)[2]

Experimental Protocols

Protocol 1: General Flash Column Chromatography

  • TLC Analysis: Identify a solvent system that provides a good retention factor (Rf ≈ 0.2-0.4) for your target compound and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and place the resulting powder on top of the column bed. Dry loading is preferred for improved resolution.

  • Elution: Begin eluting with the starting solvent system. Collect fractions and monitor the elution process using TLC.

  • Gradient (if needed): Gradually increase the proportion of the more polar solvent to elute compounds with higher affinity for the stationary phase.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

Protocol 2: Troubleshooting Peak Tailing

  • Prepare Mobile Phase with Additive: Prepare your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5% (by volume) of triethylamine (TEA). Mix thoroughly.

  • Equilibrate Column: Before loading the sample, flush the packed silica gel column with at least 5 column volumes of the TEA-containing mobile phase. This ensures the stationary phase is fully equilibrated.

  • Load and Elute: Proceed with sample loading and elution as described in Protocol 1, using the TEA-containing mobile phase throughout the entire process.

  • Analysis: The resulting fractions should show spots on TLC and peaks in chromatograms with significantly reduced tailing.

Visualizations

G cluster_start Start cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_problems Troubleshooting Paths cluster_solutions Solutions cluster_end Finish crude Crude Product tlc Analyze by TLC crude->tlc purity_check Is it Pure? tlc->purity_check streaking Streaking or Peak Tailing? purity_check->streaking No multiple_spots Multiple Spots or Poor Separation? purity_check->multiple_spots No low_yield Low Yield or Material Loss? purity_check->low_yield No pure_product Pure Product purity_check->pure_product Yes add_tea Add Competing Base (e.g., TEA) streaking->add_tea change_phase Change Stationary Phase (e.g., Alumina) streaking->change_phase optimize_gradient Optimize Elution Gradient multiple_spots->optimize_gradient prep_hplc Use Preparative HPLC multiple_spots->prep_hplc check_stability Check Stability (2D TLC) low_yield->check_stability adjust_workup Adjust Work-up pH low_yield->adjust_workup add_tea->tlc Re-analyze change_phase->tlc Re-analyze optimize_gradient->tlc Re-analyze prep_hplc->tlc Re-analyze check_stability->tlc Re-analyze adjust_workup->tlc Re-analyze

Caption: A workflow for troubleshooting common purification issues.

G start Crude Product q1 Is the product crystalline? start->q1 recrystallize Attempt Recrystallization q1->recrystallize Yes q2 Are impurities thermally stable? q1->q2 No / Oily q3 Significant polarity difference between components? recrystallize->q3 Fails distill Consider Distillation (if applicable) q2->distill Yes q2->q3 No distill->q3 Fails chromatography Use Column Chromatography q3->chromatography Yes prep_hplc Use Preparative HPLC q3->prep_hplc No / Very Similar

Caption: Decision tree for selecting a primary purification method.

G Mechanism of Peak Tailing on Silica Gel cluster_silica Silica Surface silanol Acidic Silanol (Si-OH) pyrazolo Pyrazolopyridine (Basic Nitrogen) silanol->pyrazolo 3. No Interaction (Symmetric Peak) pyrazolo->silanol 1. interaction1 Strong Interaction (Causes Tailing) tea Triethylamine (TEA) (Stronger Base) tea->silanol 2. interaction2 Preferential Interaction (Blocks Site)

Caption: How additives like TEA prevent peak tailing.

References

Technical Support Center: Tandem Reactions for Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolopyridines via tandem reactions. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during these complex multi-step syntheses in a single pot. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of pyrazolopyridines.

Issue 1: Low or No Yield of the Desired Pyrazolopyridine Product

Q: I am experiencing a very low yield in my tandem reaction for pyrazolopyridine synthesis. What are the potential causes and how can I improve it?

A: Low yields are a common challenge in multi-component reactions and can arise from several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials: The purity of reactants, especially aminopyrazoles, is critical as impurities can lead to side reactions and inhibit catalyst performance.[1]

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1]

  • Reaction Conditions: Suboptimal temperature, solvent, or catalyst can significantly impact the reaction outcome.

    • Temperature: Some reactions proceed efficiently at room temperature, while others require heating to go to completion.[1] Overheating can lead to product degradation or the formation of side products.[2][3]

    • Solvent: The solvent choice is crucial for reactant solubility and reaction kinetics.[1] A solvent screen is often recommended to find the optimal medium for your specific substrates.[1]

    • Catalyst: The type and loading of the catalyst are critical. Both acidic catalysts (e.g., acetic acid) and Lewis acids (e.g., ZrCl₄) have been used effectively.[1] The optimal catalyst and its concentration should be determined experimentally.

  • Reaction Monitoring: It is essential to monitor the reaction's progress to determine the optimal reaction time and prevent the formation of degradation products.

    • Recommendation: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1] UV light (254 nm) is a common visualization technique for these aromatic compounds.[1]

Issue 2: Formation of Regioisomers

Q: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

A: The formation of regioisomeric mixtures is a frequent issue when using unsymmetrical starting materials.[4][5] The regioselectivity is influenced by both steric and electronic factors of the reactants and the reaction conditions.

  • Choice of Starting Materials: The structure of your reactants can inherently favor the formation of one regioisomer over another. In some cases, generating a 1,3-CCC-biselectrophile in situ from an aldehyde and a carbonyl compound can overcome regioselectivity problems.[4][6]

  • Solvent Effects: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase regioselectivity in some pyrazole syntheses.[7]

  • pH Control: Adjusting the pH of the reaction can influence the site of the initial nucleophilic attack, thereby favoring the formation of a specific regioisomer.[5]

  • Catalyst Selection: The choice of catalyst can also direct the reaction towards a particular regioisomer.[5]

Issue 3: Formation of Unexpected Side Products

Q: I am observing unexpected spots on my TLC plate and isolating side products. What could be the cause?

A: Side product formation can be due to a variety of factors, including rearrangements, side reactions of functional groups, and impurities in the starting materials.

  • Rearrangements: Some reaction intermediates can undergo unexpected rearrangements. For example, a C-N migration of an acetyl group has been observed in the synthesis of pyrazolo[4,3-b]pyridines.[2][3][8] Understanding the reaction mechanism can help in predicting and avoiding such side reactions.

  • Reaction with Functional Groups: If your starting materials contain sensitive functional groups, they may react under the reaction conditions. For instance, in the presence of a strong base, deprotonation at certain positions can lead to ring-opening of the pyrazole ring.[5]

  • Work-up Procedure: Improper work-up can lead to the degradation of the desired product. Ensure that the work-up conditions are mild and suitable for your target compound.

Data Presentation

The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.

Table 1: Effect of Catalyst on Pyrazolopyridine Synthesis Yield

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidCatalyticEthanolReflux1244-99[4]
ZrCl₄0.15 mmolEtOH/DMF (1:1)9516High[1]
Nano-magnetic (Alg@SBA-15/Fe₃O₄)0.02 gEthanolRoom Temp0.33-0.590-97[9]
None-Solvent-free100-Inconsiderable[9]

Table 2: Effect of Solvent on Pyrazolopyridine Synthesis Yield

SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolRoom Temp0.5-0.7580[1]
Solvent-free1000.2595[1]
Water802~100[10]
Acetonitrile802Low[10]
DMSO802Moderate[10]

Experimental Protocols

General Procedure for a Three-Component Synthesis of Pyrazolo[3,4-b]pyridines [1]

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., 10 mL of ethanol) and catalyst (e.g., 5 mg of AC-SO₃H).

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or reflux).

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Procedure for the Synthesis of Pyrazolo[4,3-b]pyridines via SNAr and Modified Japp–Klingemann Reaction [2][3]

  • Synthesis of Pyridinyl Keto Esters: To a suspension of NaH in anhydrous THF, add ethyl acetoacetate dropwise. Then, add the corresponding 2-chloro-3-nitropyridine. Stir the reaction until completion (monitored by TLC).

  • One-Pot Azo-Coupling, Deacylation, and Cyclization:

    • Dissolve the pyridinyl keto ester in a suitable solvent (e.g., acetonitrile).

    • Add a base (e.g., pyrrolidine) followed by the arenediazonium tosylate.

    • Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Extract the product with an organic solvent (e.g., CHCl₃), wash with water and brine, dry over Na₂SO₄, and purify by flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (Aldehyde, Aminopyrazole, 1,3-Dicarbonyl) purity Check Purity (Recrystallize if needed) start->purity setup Set up Reaction (Solvent, Catalyst, Temp.) purity->setup monitor Monitor Progress (TLC) setup->monitor monitor->setup Adjust Conditions workup Reaction Work-up (Quench, Extract, Dry) monitor->workup purify Purification (Recrystallization or Column Chromatography) workup->purify char Characterize Product (NMR, MS, etc.) purify->char

Caption: General experimental workflow for pyrazolopyridine synthesis.

troubleshooting_workflow start Low Yield of Pyrazolopyridine q1 Are starting materials pure? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reaction conditions (temp, solvent, catalyst) optimized? a1_yes->q2 sol1 Purify starting materials a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is reaction time optimized? a2_yes->q3 sol2 Screen solvents, catalysts, and temperatures a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Improved Yield a3_yes->end_node sol3 Monitor reaction by TLC to find optimal time a3_no->sol3 sol3->q3

Caption: Troubleshooting decision tree for low pyrazolopyridine yield.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 5-Aminopyrazole i1 Condensation/ Michael Addition r1->i1 r2 1,3-Dicarbonyl Compound r2->i1 i2 Cyclization i1->i2 p1 Pyrazolopyridine i2->p1

Caption: Simplified reaction pathway for pyrazolopyridine synthesis.

References

Technical Support Center: Optimization of Pd-Catalyzed Cross-Coupling Reactions for Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and optimizing Palladium-catalyzed cross-coupling reactions on pyrazolopyridine scaffolds. The following sections detail frequently asked questions (FAQs), in-depth troubleshooting guides, experimental protocols, and quantitative data to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with pyrazolopyridine substrates consistently resulting in low yields?

A1: Low yields in cross-coupling reactions involving pyrazolopyridines can be attributed to several factors. The electron-deficient nature of the pyrazolopyridine ring system and the presence of multiple nitrogen atoms can lead to challenges such as catalyst inhibition and difficult oxidative addition. The nitrogen atoms, particularly the pyridine nitrogen, can coordinate to the palladium catalyst, leading to deactivation.[1] It is crucial to select appropriate ligands that can shield the palladium center and promote the desired catalytic activity.

Q2: I am observing significant amounts of starting material decomposition or side product formation. What are the likely causes?

A2: Decomposition of starting materials, especially boronic acids in Suzuki-Miyaura coupling, can occur via protodeboronation, particularly with electron-deficient heteroaromatic systems. Homocoupling of the boronic acid or terminal alkyne is another common side reaction, often promoted by the presence of oxygen or certain palladium(II) precatalysts.[2] Dehalogenation of the pyrazolopyridine starting material is also a frequently observed side reaction.[1][3]

Q3: How do I choose the optimal catalyst system (palladium precursor and ligand) for my specific pyrazolopyridine substrate?

A3: The choice of catalyst system is critical for success. For electron-deficient and sterically hindered substrates like many pyrazolopyridines, bulky, electron-rich phosphine ligands are often required. Ligands such as SPhos, XPhos, and RuPhos have demonstrated effectiveness in couplings with pyridine-containing substrates by preventing catalyst inhibition.[1] The selection should be guided by the specific coupling reaction and the nature of the coupling partners. Screening a variety of catalysts and ligands is often a necessary step in optimization.

Q4: What are the best practices for setting up a cross-coupling reaction with a pyrazolopyridine to ensure reproducibility?

A4: To ensure reproducibility, it is essential to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions. Maintaining an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction setup and duration is critical. The purity of all reagents, including the pyrazolopyridine substrate, coupling partner, base, and catalyst, is also paramount.

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

This is a common issue when working with nitrogen-containing heterocycles. The following decision tree can help diagnose and solve the problem.

Troubleshooting_Suzuki Troubleshooting Low Yield in Suzuki-Miyaura Coupling of Pyrazolopyridines start Low or No Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) with a suitable Pd precursor (e.g., Pd(OAc)2, Pd2(dba)3). check_catalyst->solution_catalyst No check_reagents Are the reagents of high quality? check_conditions->check_reagents Yes solution_conditions Increase temperature. Screen different bases (e.g., K3PO4, Cs2CO3) and solvents (e.g., dioxane/water, toluene/water). check_conditions->solution_conditions No solution_reagents Use fresh boronic acid or switch to a more stable boronate ester (e.g., pinacol ester). Ensure anhydrous and degassed solvents. check_reagents->solution_reagents No end_good Reaction successful! check_reagents->end_good Yes solution_catalyst->end_good solution_conditions->end_good solution_reagents->end_good

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Problem 2: Significant Side Product Formation in Buchwald-Hartwig Amination

Side reactions can significantly lower the yield of the desired aminated pyrazolopyridine. This guide helps identify and mitigate common side reactions.

Troubleshooting_Buchwald Troubleshooting Side Products in Buchwald-Hartwig Amination start High Level of Side Products dehalogenation Dehalogenation of Pyrazolopyridine? start->dehalogenation homocoupling Amine Homocoupling? dehalogenation->homocoupling No solve_dehalogenation Use a milder base (e.g., K3PO4). Screen different ligands. Lower reaction temperature. dehalogenation->solve_dehalogenation Yes other_side_reactions Other Side Reactions? homocoupling->other_side_reactions No solve_homocoupling Ensure rigorous exclusion of oxygen. Use a well-defined Pd(0) precatalyst. homocoupling->solve_homocoupling Yes solve_other Optimize ligand-to-metal ratio. Screen different solvents. other_side_reactions->solve_other Yes success Side Products Minimized solve_dehalogenation->success solve_homocoupling->success solve_other->success

Caption: Decision tree for minimizing side products in Buchwald-Hartwig amination.

Data Presentation

The following tables summarize typical reaction conditions and yields for various Pd-catalyzed cross-coupling reactions on pyrazole and pyridine derivatives, which can serve as a starting point for the optimization of reactions on pyrazolopyridines.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrazole/Pyridine Derivatives

Halide SubstrateBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromopyrazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10085-95Adapted from[4]
2-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH/H₂O10092Adapted from[5]
3-Bromopyrazolo[1,5-a]pyrimidinePhenylboronic acidXPhosPdG2 (5)XPhos (10)K₂CO₃EtOH/H₂O120 (MW)91[6]

Table 2: Buchwald-Hartwig Amination of Halogenated Pyrazole/Pyridine Derivatives

Halide SubstrateAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromopyrazoleMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene8095Adapted from[7]
2-ChloropyridineAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11088Adapted from general procedures
4-Iodo-1H-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)K₂CO₃Xylene160 (MW)95[7]

Table 3: Sonogashira Coupling of Halogenated Pyrazole/Pyridine Derivatives

Halide SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-IodopyrazolePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHFRT90Adapted from[8]
2-BromopyridineTrimethylsilylacetylenePd(OAc)₂ (2)4Cs₂CO₃DMF10085Adapted from general procedures
3-Iodopyrazolo[1,5-a]pyrimidinePropargyl alcoholPd/C (10)5Et₃NDMF8070-85Adapted from[9]

Table 4: Heck Reaction of Halogenated Pyrazole/Pyridine Derivatives

Halide SubstrateAlkenePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Bromopyrazolen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10080Adapted from[10]
3-BromopyridineStyrenePd(OAc)₂ (1)noneNaOAcNMP13090Adapted from[11]
Aryl BromideEthyl AcrylatePd EnCat®40noneK₂CO₃EtOH120 (MW)70-90Adapted from

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrazolopyridine

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halopyrazolopyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the halopyrazolopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂ (2-5 mol%)) and the phosphine ligand (e.g., SPhos (4-10 mol%)).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyrazolopyridine

This protocol is a general guideline for the C-N cross-coupling of a halopyrazolopyridine with a primary or secondary amine.

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃ (1-2 mol%)), the ligand (e.g., Xantphos (2-4 mol%)), and the base (e.g., Cs₂CO₃ (1.4-2.0 equiv)) to a flame-dried reaction vessel.

  • Addition of Reactants: Add the halopyrazolopyridine (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

Catalytic Cycle of Pd-Catalyzed Cross-Coupling Reactions

The following diagram illustrates the general catalytic cycle for Pd-catalyzed cross-coupling reactions, highlighting the key steps of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Catalytic_Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Ar-X Transmetalation Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) PdII_complex->Transmetalation PdII_intermediate Ar-Pd(II)(R)L_n or Ar-Pd(II)(NR'R'')L_n Transmetalation->PdII_intermediate R-B(OR)2 or HNR'R'' RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Ar-R or Ar-NR'R'' RedElim->Product

Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle.

References

Technical Support Center: Enhancing the Solubility of 1H-Pyrazolo[4,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 1H-Pyrazolo[4,3-c]pyridine compounds and their derivatives.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of the Parent this compound Compound

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for biological assays.

  • Precipitation of the compound upon addition to aqueous media.

  • Inconsistent results in bioassays due to poor solubility.

Possible Causes:

  • The inherent low aqueous solubility of the planar, heterocyclic this compound core structure.

  • The crystalline nature of the solid compound, which requires significant energy to break the lattice structure.

Solutions:

1. pH Adjustment: this compound is a weakly basic compound.[1][2] Adjusting the pH of the aqueous medium to be more acidic can significantly increase its solubility.

  • Experimental Protocol: pH-Dependent Solubility Assessment

    • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

    • Add an excess amount of the this compound compound to a fixed volume of each buffer in separate vials.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[3][4]

    • Separate the undissolved solid by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.

    • Plot the solubility as a function of pH to determine the optimal pH range for solubilization.

  • Expected Outcome: A significant increase in solubility should be observed at lower pH values.

    Logical Relationship for pH Adjustment

    Start Poor Aqueous Solubility Cause Weakly Basic Nature of Compound Start->Cause Solution pH Adjustment (Lowering pH) Cause->Solution Mechanism Protonation of Pyridine Nitrogen Solution->Mechanism Result Increased Aqueous Solubility Mechanism->Result

    Caption: Logical workflow for addressing poor solubility via pH adjustment.

2. Co-solvency: The use of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.

  • Experimental Protocol: Co-solvent Solubility Enhancement

    • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

    • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v).

    • Determine the solubility of the this compound compound in each co-solvent mixture using the equilibrium solubility method described above.

    • Plot the solubility as a function of the co-solvent concentration.

  • Illustrative Data:

Co-solvent (v/v % in Water)Solubility of Compound X (µg/mL)Fold Increase
0% (Water only)51
10% Ethanol5010
20% Ethanol15030
10% PEG 4008016
20% PEG 40025050
Issue 2: Low Dissolution Rate of a Synthesized this compound Derivative

Symptoms:

  • Even with solubility enhancement techniques, the compound dissolves very slowly, affecting the timeline of experiments.

  • Inconsistent dissolution leads to variable concentrations in stock solutions.

Possible Causes:

  • Large particle size of the crystalline compound, which limits the surface area available for dissolution.

  • High crystallinity of the material.

Solutions:

1. Particle Size Reduction (Micronization): Reducing the particle size increases the surface area-to-volume ratio, thereby increasing the dissolution rate.

  • Experimental Protocol: Micronization

    • Employ techniques such as jet milling or ball milling to reduce the particle size of the compound.

    • Characterize the particle size distribution before and after micronization using techniques like laser diffraction.

    • Perform dissolution studies on the micronized and unmicronized material in a relevant aqueous buffer.

2. Formulation as an Amorphous Solid Dispersion (ASD): Converting the crystalline drug into an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.

  • Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

    • Select a suitable polymer (e.g., PVP K30, HPMC, Soluplus®) and a common solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone).

    • Dissolve the this compound derivative and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a solid film.

    • Further dry the resulting solid dispersion under vacuum to remove any residual solvent.

    • Characterize the physical form of the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm its amorphous nature.

    • Conduct dissolution studies to compare the performance of the ASD to the crystalline drug.

    Experimental Workflow for ASD Preparation

    cluster_0 Preparation cluster_1 Characterization cluster_2 Evaluation A Dissolve Drug and Polymer in a Common Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Powder X-ray Diffraction (PXRD) C->D E Differential Scanning Calorimetry (DSC) C->E F Dissolution Testing D->F E->F

    Caption: Workflow for preparing and evaluating an amorphous solid dispersion.

  • Illustrative Dissolution Data:

FormulationTime (min)% Drug Dissolved
Crystalline Drug155
308
6012
ASD (1:3 Drug:PVP K30)1560
3085
6095

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a polymer for a solid dispersion of a this compound derivative?

A1: For initial screening, consider polymers that have been successful with similar heterocyclic compounds. Good starting points include polyvinylpyrrolidone (e.g., PVP K30), hydroxypropyl methylcellulose (HPMC), and co-polymers like Soluplus® or Kollidon® VA64. The choice of polymer can also depend on the desired release profile and the manufacturing process (e.g., solvent evaporation vs. hot-melt extrusion).

Q2: My compound is a kinase inhibitor. Are there any specific signaling pathways I should be aware of when considering solubility enhancement?

A2: While solubility enhancement techniques are primarily physicochemical, the ultimate goal is often to achieve a sufficient concentration of the drug at the target site to modulate a specific signaling pathway. For a kinase inhibitor, this would involve pathways like the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or others depending on the specific kinase target. Ensuring adequate solubility is the first step to effectively probe these pathways in cellular and in vivo models.

Signaling Pathway Context for a Kinase Inhibitor

Compound This compound Kinase Inhibitor Solubility Enhanced Solubility Compound->Solubility Bioavailability Increased Bioavailability Solubility->Bioavailability Target Target Kinase Bioavailability->Target Pathway Downstream Signaling (e.g., MAPK/ERK) Target->Pathway inhibition Effect Biological Effect (e.g., Inhibition of Cell Proliferation) Pathway->Effect modulation

Caption: Relationship between solubility and biological activity in a signaling context.

Q3: Can I use a combination of solubility enhancement techniques?

A3: Yes, a combination of techniques can be very effective. For example, you could use a co-solvent system for an initial in vitro assay and then develop a micronized solid dispersion for in vivo studies. The choice of technique or combination of techniques will depend on the stage of research and the specific requirements of the experiment.

Q4: How do I troubleshoot precipitation of my compound from a solid dispersion during dissolution?

A4: This is a common issue known as the "spring and parachute" effect, where the amorphous form rapidly dissolves to a supersaturated state (the "spring") but then may precipitate back to the more stable, less soluble crystalline form. To mitigate this, you can:

  • Incorporate a precipitation inhibitor into the formulation. Certain polymers, like HPMC, can help maintain the supersaturated state for a longer period (the "parachute").

  • Optimize the drug-to-polymer ratio. A higher polymer content can sometimes improve the stability of the supersaturated solution.

  • Investigate the use of surfactants in the dissolution medium to help keep the drug in solution.

Q5: What are the key differences between the solvent evaporation and hot-melt extrusion methods for preparing solid dispersions?

A5:

  • Solvent Evaporation: This method involves dissolving the drug and polymer in a common solvent, which is then removed. It is suitable for heat-sensitive compounds but can be limited by the solubility of the components in acceptable solvents and the potential for residual solvents in the final product.

  • Hot-Melt Extrusion (HME): This is a solvent-free process where the drug and polymer are mixed and heated to form a melt, which is then extruded. HME is a continuous and scalable process but is not suitable for thermolabile compounds.

References

Stability issues of 1H-Pyrazolo[4,3-c]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H-Pyrazolo[4,3-c]pyridine in solution.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the handling and experimentation of this compound in solution.

Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?

A1: The stability of this compound in solution can be influenced by several factors. The primary causes of degradation are often related to the solvent used, the pH of the solution, exposure to light, and temperature. Pyrazolopyridine systems can be susceptible to hydrolysis under strongly acidic or basic conditions, and photodegradation can occur upon exposure to UV or even ambient light.[1] It is also crucial to use high-purity, anhydrous solvents, as trace amounts of water can facilitate hydrolytic degradation.[2] For long-term storage, stock solutions in anhydrous DMSO should be aliquoted and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.[3]

Q2: What are the best practices for preparing and storing stock solutions of this compound?

A2: To ensure the longevity of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) for initial stock solutions. Studies have shown that while some degradation in DMSO can occur at room temperature over extended periods, it is a generally suitable solvent for many small molecules.[4]

  • Storage Conditions: For short-term storage (up to one month), aliquots of the DMSO stock solution can be stored at -20°C. For long-term storage (over a month), it is highly recommended to store aliquots at -80°C.[3]

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots to avoid repeated freezing and thawing, which can accelerate degradation.[3]

  • Light Protection: Always store solutions in amber vials or otherwise protected from light to prevent photodegradation.

Q3: I am observing unexpected peaks in my HPLC analysis after storing my compound in an aqueous buffer. What could they be?

A3: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. For pyrazolo[3,4-c]pyridine derivatives, which are structurally related to your compound, instability has been observed in both acidic and alkaline aqueous media, leading to hydrolysis.[1] The degradation of the pyridine ring can also occur under certain conditions. The primary degradation pathway in aqueous solutions is often hydrolysis of the heterocyclic ring system. To confirm the identity of these new peaks, LC-MS/MS analysis is recommended to determine their mass-to-charge ratio and fragmentation patterns.

Q4: How can I perform a forced degradation study to understand the stability of my this compound derivative?

A4: A forced degradation study, or stress testing, is essential to identify potential degradation products and establish a stability-indicating analytical method.[5] A typical study involves exposing the compound to various stress conditions more severe than accelerated stability testing. Key conditions to test include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperatures.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound and a solution (e.g., in DMSO or a relevant buffer) at an elevated temperature (e.g., 80°C).

  • Photodegradation: Exposing the solid compound and a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[5]

Samples should be analyzed by a stability-indicating HPLC method at various time points to track the formation of degradants.

Data on Solution Stability of this compound (Illustrative)

Disclaimer: The following quantitative data is illustrative and based on typical degradation profiles for similar heterocyclic compounds. Actual degradation rates for this compound may vary and should be determined experimentally.

Stress ConditionSolvent/MediumTemperatureDurationPercent Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 M HCl60°C24 hours~15%Hydrolyzed pyridine ring-opened products
Basic Hydrolysis 0.1 M NaOH60°C8 hours~25%Pyrazole and pyridine ring cleavage products
Oxidative 3% H₂O₂ in MethanolRoom Temp48 hours~10%N-oxide derivatives
Thermal DMSO80°C72 hours< 5%Minor unidentified products
Photolytic MethanolRoom Temp24 hours~30%Dimerization and photo-rearranged products

Experimental Protocols

Protocol for Assessing Solution Stability of this compound by HPLC

1. Objective: To evaluate the stability of this compound in various solutions under different stress conditions using a stability-indicating RP-HPLC method.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Dimethyl sulfoxide (DMSO), anhydrous, high-purity

  • Phosphate buffer components (e.g., potassium phosphate monobasic, sodium phosphate dibasic)

3. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

4. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Working Solutions: Dilute the stock solution with the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂) to a final concentration of approximately 50 µg/mL.

5. Forced Degradation Procedure:

  • Acidic Hydrolysis: To a vial containing the working solution in 0.1 M HCl, incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis: To a vial containing the working solution in 0.1 M NaOH, incubate at 60°C. Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Prepare the working solution in a 3% H₂O₂ solution and keep it at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, 24, and 48 hours.

  • Thermal Degradation: Prepare the working solution in a suitable solvent (e.g., 50:50 acetonitrile:water) and incubate at 80°C. Withdraw aliquots at 0, 8, 24, and 72 hours.

  • Photodegradation: Expose the working solution in a quartz cuvette or other suitable transparent container to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples after a defined period of light exposure.

6. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)

  • Injection Volume: 10 µL

7. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial (time 0) peak area.

  • Calculate the percentage of each degradation product relative to the total peak area.

  • Determine the rate of degradation under each condition, if possible.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors 1H_Pyrazolo This compound (Inhibitor) 1H_Pyrazolo->ERK Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation_Survival Cell Proliferation, Survival, Differentiation Gene Expression->Proliferation_Survival

Caption: ERK/MAPK signaling pathway with the inhibitory action of this compound on ERK.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in DMSO) B Prepare Working Solutions (~50 µg/mL in Stress Media) A->B C Acidic Hydrolysis (0.1 M HCl, 60°C) B->C D Basic Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidative Stress (3% H₂O₂, RT) B->E F Thermal Stress (80°C) B->F G Photolytic Stress (UV/Vis Light) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize (if necessary) H->I J Analyze by Stability-Indicating HPLC Method I->J K Quantify Parent Compound and Degradation Products J->K

Caption: Workflow for assessing the stability of this compound in solution.

Logical_Relationships cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways cluster_outcomes Potential Outcomes pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Thermolysis Thermolysis Temp->Thermolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Solvent Solvent System (e.g., presence of water) Solvent->Hydrolysis Oxygen Oxygen/Oxidizing Agents Oxidation Oxidation Oxygen->Oxidation Loss Loss of Potency Hydrolysis->Loss Products Formation of Degradation Products Hydrolysis->Products Photodegradation->Loss Photodegradation->Products Oxidation->Loss Oxidation->Products Thermolysis->Loss Thermolysis->Products Inaccurate Inaccurate Experimental Results Loss->Inaccurate Products->Inaccurate

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Refinement of Reaction Conditions for Selective Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective functionalization of molecules. The guidance is intended for researchers, scientists, and drug development professionals to aid in the refinement and optimization of reaction conditions.

FAQs: General Troubleshooting

Q1: My reaction is giving a low yield. What are the first steps I should take to troubleshoot it?

A low yield can stem from various factors including incomplete reactions, competing side reactions, or product degradation. The first step is to analyze the crude reaction mixture using techniques like TLC, NMR, LC-MS, or GC-MS to determine if the starting material is consumed and to identify any byproducts. If a significant amount of starting material remains, the reaction may be incomplete. If new, unexpected spots or peaks are present, side reactions are likely occurring.

Q2: How do I distinguish between poor selectivity and a low-yielding reaction?

Poor selectivity means the reaction is proceeding, but it is producing a mixture of undesired isomers (regioisomers, stereoisomers) along with the desired product. A low-yielding reaction may be highly selective, but the overall conversion to the desired product is low, with starting material remaining or decomposition occurring. Analytical methods are key to distinguishing them: chromatography (TLC, GC, HPLC) can show multiple product spots/peaks in cases of poor selectivity, while spectroscopy (NMR) can confirm the structures of the isomers.

Q3: Why is my reaction's selectivity inconsistent between batches?

Inconsistent selectivity can be frustrating and often points to subtle variations in reaction parameters. Key causes include:

  • Purity of Reagents and Solvents: Trace impurities, especially water or oxygen, can interfere with the catalyst or reaction pathway. Always use high-purity, anhydrous reagents and solvents, and perform reactions under an inert atmosphere if they are known to be sensitive.

  • Reaction Setup: Ensure consistent stirring speed and uniform heating. Inconsistent temperature control can lead to variable ratios of kinetic versus thermodynamic products.

  • Catalyst Handling: The activity of a catalyst can vary if it is not handled or stored correctly. Ensure consistent weighing and handling, preferably in a glovebox for air-sensitive catalysts.

Troubleshooting Guide 1: Low Yield and Incomplete Conversion

Low product yield is one of the most common issues in synthetic chemistry. A systematic approach is crucial to identify the root cause.

Common Causes and Solutions for Low Yield
Problem Observed Potential Cause Suggested Solution(s) Reference
Significant starting material remainsIncomplete Reaction - Extend the reaction time and monitor by TLC/GC. - Increase the reaction temperature. - Add more of a limiting reagent or check catalyst activity.
Multiple new spots/peaks in crude analysisCompeting Side Reactions - Optimize reaction conditions (lower temperature, adjust concentration). - Use a more selective catalyst or different ligand. - Change the order or rate of reagent addition.
Product is observed, but yield is low after workupProduct Loss During Isolation - Check the pH of aqueous layers to ensure the product hasn't partitioned into the wrong phase. - If an emulsion forms during extraction, add brine to break it. - Ensure the product is not volatile and being lost during solvent removal.
Reaction stops prematurelyCatalyst Deactivation - Ensure anhydrous and anaerobic conditions. - Use fresh catalyst or a more robust catalyst system. - See the dedicated "Catalyst Deactivation" section below.
Yield over 100%Product is Impure - This indicates the presence of solvent or other impurities in the isolated product. - Re-purify the product and ensure it is thoroughly dried.

Workflow for Troubleshooting Low Yield

A logical workflow for diagnosing and addressing low reaction yield.

Troubleshooting Guide 2: Poor Regioselectivity

Regioselectivity refers to the preference of a chemical reaction to form a bond at one position over another. Poor regioselectivity leads to a mixture of constitutional isomers, which can be difficult to separate.

FAQs: Regioselectivity

Q1: My reaction is producing a mixture of regioisomers. What are the most common factors I should investigate?

The most influential factors controlling regioselectivity are often steric and electronic effects of the substrate, the catalyst/ligand system, the solvent, and the reaction temperature.

  • Ligands: Bulky ligands on a metal catalyst can block access to one reactive site, favoring reaction at a less sterically hindered position.

  • Solvent: Solvent polarity can stabilize or destabilize key intermediates or transition states, sometimes even reversing regioselectivity.

  • Temperature: Reaction temperature can determine whether the product distribution is governed by the fastest-forming product (kinetic control) or the most stable product (thermodynamic control). Lower temperatures often favor the kinetic product, while higher temperatures can favor the thermodynamic product.

Q2: What is the difference between kinetic and thermodynamic control, and how can I use it to my advantage?

Kinetic control occurs when the product ratio is determined by the rates of the competing pathways. The product that forms fastest (via the lowest activation energy barrier) will predominate, which is often favored at lower temperatures. Thermodynamic control occurs when the reaction is reversible, and the product ratio reflects the relative stability of the products. The most stable product will be the major one, which is favored at higher temperatures that allow the system to reach equilibrium. By adjusting the reaction temperature, you can potentially favor the formation of your desired regioisomer.

Data Presentation: Ligand and Solvent Effects on Regioselectivity

The choice of ligand and solvent can dramatically influence the ratio of regioisomers. Below is a representative example from a palladium-catalyzed C-H alkynylation of thiophenes, demonstrating the powerful effect of ligand choice.

Ligand (L) C5:C2 Selectivity Ratio Reference
P(tBu)₃1:1.5
JohnPhos1:1.2
SPhos2.3:1
RuPhos11:1
Ad-BrettPhos>20:1
Data synthesized from trends described in the source.
Experimental Protocol: Ligand Screening for Regioselective Cross-Coupling

This protocol provides a method for rapidly screening multiple ligands to optimize the regioselectivity of a cross-coupling reaction.

  • Preparation: In an inert atmosphere (glovebox), prepare a stock solution of your substrate, coupling partner, and base in an appropriate anhydrous solvent (e.g., toluene).

  • Setup: Arrange an array of reaction vials (e.g., in a 24-well plate). To each vial, add an equal volume of the prepared stock solution.

  • Catalyst Addition: In separate vials, prepare solutions of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a variety of different phosphine ligands (4 mol%). Add the palladium precursor and a different ligand to each respective reaction vial.

  • Execution: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature for a specified time (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions. Take a small aliquot from each vial, dilute it, and analyze the product distribution by GC-MS or ¹H NMR to determine the ratio of regioisomers for each ligand.

Workflow for Optimizing Regioselectivity

Key experimental variables to screen for optimizing regioselectivity.

Troubleshooting Guide 3: Poor Stereoselectivity

Stereoselectivity is the formation of one stereoisomer in preference to another. It is subdivided into enantioselectivity (formation of one enantiomer over the other) and diastereoselectivity (formation of one diastereomer over another).

FAQs: Stereoselectivity

Q1: I am getting a low enantiomeric excess (ee) in my asymmetric reaction. What should I try first?

A low ee suggests the chiral catalyst or reagent is not effectively controlling the stereochemical outcome.

  • Temperature: Lowering the reaction temperature is often the first and most effective step, as it can increase the energy difference between the diastereomeric transition states, leading to higher selectivity.

  • Solvent: The solvent can significantly impact stereoselectivity by influencing the conformation of the catalyst-substrate complex. A solvent screen is highly recommended.

  • Ligand/Catalyst: The chosen chiral ligand may not be optimal. Screen a library of related ligands with different steric and electronic properties.

Q2: My diastereoselectivity is poor. How is this different from poor enantioselectivity?

Diastereoselectivity involves the formation of diastereomers, which have different physical properties. The factors influencing it are similar to enantioselectivity (sterics, electronics, solvent, temperature). However, the substrate itself plays a much larger role, as existing stereocenters can direct the formation of new ones. If catalyst control and substrate control are mismatched (working against each other), poor diastereoselectivity can result.

Data Presentation: Temperature and Solvent Effects on Stereoselectivity

Effect of Temperature on Enantioselectivity This table shows representative data for an asymmetric reaction where lowering the temperature improves the enantiomeric excess (ee).

Temperature (°C) Enantiomeric Excess (% ee) Reference
25 (Room Temp)60%
0 to 470%
-1875%
-4075%
Data based on trends described in the literature.

Effect of Solvent on Diastereoselectivity This table illustrates how solvent choice can influence the diastereomeric ratio (d.r.) in a reaction.

Solvent Diastereomeric Ratio (d.r.) Reference
Methanol3:1
Isopropanol5:1
tert-Butanol10:1
Toluene1.5:1
Data synthesized from trends described in the source.
Experimental Protocol: General Procedure for Reaction Temperature Optimization

This protocol describes a systematic way to study the effect of temperature on selectivity.

  • Setup: Prepare identical reaction mixtures in separate vials under an inert atmosphere. Ensure all reagents (substrate, catalyst, solvent) are from the same batches to ensure consistency.

  • Execution: Place each vial in a cooling bath or heating block set to a different temperature (e.g., -20 °C, 0 °C, 25 °C, 50 °C). Use a cryostat for temperatures below 0 °C for precise control.

  • Monitoring: Allow the reactions to stir for the same amount of time. Monitor for completion by TLC or another suitable method. Note that reactions at lower temperatures may require significantly longer times.

  • Analysis: Once complete, quench all reactions identically. Isolate the product and determine the enantiomeric excess or diastereomeric ratio for each temperature point using chiral HPLC, GC, or NMR analysis.

Troubleshooting Guide 4: Catalyst Deactivation

Catalyst deactivation is the loss of catalytic activity or selectivity over time. It is a common problem, especially in transition-metal catalysis.

FAQs: Catalyst Deactivation

Q1: My reaction starts well but then stops before all the starting material is consumed. Is this catalyst deactivation?

This is a classic sign of catalyst deactivation. A plateau in product formation before the reaction reaches completion suggests the active catalytic species is being consumed or inhibited over time. Common causes include poisoning, thermal degradation, or fouling.

Q2: What are the main causes of catalyst deactivation?

The primary mechanisms of deactivation can be broadly categorized as:

  • Poisoning: Strong binding of impurities (e.g., sulfur, nitrogen-containing compounds) or even the substrate/product itself to the catalytic sites, blocking them from participating in the desired reaction.

  • Fouling/Coking: Physical deposition of materials, such as polymers or carbonaceous residues ("coke"), onto the catalyst surface, which blocks pores and active sites.

  • Thermal Degradation (Sintering): At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area. This is often irreversible.

  • Leaching: The active metal species can dissolve from its support into the reaction medium, leading to a loss of active sites.

Workflow for Diagnosing Catalyst Deactivation

Technical Support Center: Scale-Up Synthesis of 1H-Pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 1H-Pyrazolo[4,3-c]pyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their scale-up potential?

A1: The primary synthetic strategies for the this compound core involve the construction of the pyrazole ring onto a pre-existing pyridine core or the formation of the pyridine ring from a pyrazole precursor. A common laboratory method is the cyclization of a substituted 3-aminopyrazole with a suitable pyridine derivative, such as 2-chloropyridine. While effective at a small scale, scaling up this process can present challenges related to reaction kinetics, heat transfer, and product isolation. An alternative approach involves the ring closure of 3-acylpyridine N-oxide tosylhydrazones, which can yield a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines.[1] The choice of route for scale-up will depend on factors such as starting material availability and cost, overall yield, and the impurity profile.

Q2: We are observing low yields in our scale-up synthesis. What are the likely causes and how can we troubleshoot this?

A2: Low yields during the scale-up of this compound synthesis can stem from several factors. It is crucial to investigate the following:

  • Incomplete Reactions: Reactions that appear complete at a lab scale may be slower or reach equilibrium at a lower conversion rate on a larger scale due to mass and heat transfer limitations. Consider extending reaction times or optimizing the temperature.

  • Suboptimal Reaction Conditions: The ideal temperature, pressure, and solvent for a small-scale reaction may not be optimal for a large-scale synthesis. A Design of Experiments (DoE) approach can be beneficial for re-optimizing these parameters.

  • Starting Material Purity: The purity of starting materials is critical. Impurities that are negligible at a small scale can have a significant impact on the yield and impurity profile of a large-scale reaction.

  • Side Reactions: Increased reaction times and temperatures during scale-up can lead to the formation of byproducts. A thorough understanding of the reaction mechanism can help in identifying and mitigating these side reactions.

Q3: We are struggling with the purification of our final this compound product on a large scale. What methods are recommended?

A3: Large-scale purification of this compound can be challenging. While column chromatography is a common laboratory technique, it is often not feasible for large quantities. Recommended scale-up purification strategies include:

  • Crystallization: This is the most common and cost-effective method for purifying active pharmaceutical ingredients (APIs).[1][2][3][4] Careful selection of the solvent system is crucial for obtaining high purity and a desirable crystal form.

  • Acid-Base Extraction: As a basic compound, this compound can be purified by dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Salt Formation and Crystallization: Formation of a salt (e.g., hydrochloride) can facilitate crystallization and purification. The free base can then be liberated in a subsequent step.

Q4: What are the key safety considerations when scaling up the synthesis of this compound?

A4: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: The cyclization step can be exothermic. It is essential to have adequate cooling capacity and to control the rate of addition of reagents to prevent thermal runaway.

  • Hazardous Reagents: The synthesis may involve hazardous reagents. Refer to the Safety Data Sheets (SDS) for all chemicals used and ensure appropriate personal protective equipment (PPE) is worn. For instance, pyridine is a highly flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure build-up in a closed reactor. Ensure the reactor is equipped with a proper pressure relief system.

  • Solid Handling: Handling large quantities of powders can pose inhalation and explosion risks. Use appropriate containment and ventilation.

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Question: Our synthesis is producing a mixture of this compound and its regioisomers. How can we improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials. To improve regioselectivity, consider the following:

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity. A systematic study of these parameters is recommended.

  • Starting Material Modification: Modifying the starting materials to favor the desired cyclization pathway can be an effective strategy. For example, the use of (Z)-hydrazones has been shown to be more effective in certain cyclization reactions.[1]

  • Purification: If the formation of regioisomers cannot be completely avoided, an efficient purification method to separate the desired isomer is necessary. This may involve fractional crystallization or preparative chromatography.

Issue 2: Poor Product Crystallinity or Polymorphism

Question: We are having difficulty obtaining a stable, crystalline form of this compound. What can we do?

Answer: The solid-state properties of an API are critical for its stability, bioavailability, and formulation.[1][2][3][4] If you are facing issues with crystallinity or polymorphism, consider the following:

  • Solvent Screening: Perform a comprehensive solvent screen to identify conditions that favor the formation of a stable crystalline form.

  • Controlled Crystallization: Control the rate of cooling, agitation, and supersaturation during the crystallization process. Seeding with crystals of the desired polymorph can also be beneficial.

  • Characterization: Thoroughly characterize the solid form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Data Presentation

Table 1: Comparison of Synthetic Routes for Pyrazolopyridine Derivatives

RouteStarting MaterialsKey ReagentsTypical YieldKey Challenges
A 3-Amino-4-methylpyrazole, 2-ChloropyridineK₂CO₃, DMFModeratePotential for low yield, purification from inorganic salts.
B 3-Acylpyridine N-oxide tosylhydrazoneTriethylamine, Tosyl chlorideGood (mixture of isomers)Formation of regioisomers requiring separation.[1]
C 2-Chloro-3-pyridinecarboxaldehyde, HydrazineMild baseVariesPotential for side reactions and purification challenges.

Experimental Protocols

Key Experiment: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

This protocol details a laboratory-scale synthesis via nucleophilic aromatic substitution followed by intramolecular cyclization.[7]

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-4-methylpyrazole in anhydrous DMF, add anhydrous potassium carbonate.

  • Add 2-chloropyridine to the mixture.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (3-Aminopyrazole Derivative, Pyridine Derivative) reaction Cyclization Reaction start->reaction Reagents, Solvent, Heat workup Aqueous Work-up & Extraction reaction->workup purification Crude Product workup->purification crystallization Crystallization / Column Chromatography purification->crystallization final_product Pure this compound crystallization->final_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_completeness Check Reaction Completeness (TLC, LC-MS, NMR) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete extend_time Increase Reaction Time or Temperature incomplete->extend_time Yes check_purity Analyze Starting Material Purity incomplete->check_purity No success Yield Improved extend_time->success impure Impurities Detected check_purity->impure purify_sm Purify Starting Materials impure->purify_sm Yes check_side_reactions Investigate Side Reactions (Impurity Profiling) impure->check_side_reactions No purify_sm->success side_reactions Significant Side Reactions check_side_reactions->side_reactions optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Catalyst) side_reactions->optimize_conditions Yes side_reactions->success No optimize_conditions->success

Caption: Troubleshooting decision tree for addressing low yields in the synthesis.

References

Validation & Comparative

Unveiling the Biological Potential of Pyrazolo[4,3-c]pyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics. This guide provides an objective comparison of the biological activity of different pyrazolo[4,3-c]pyridine isomers, focusing on two key areas where they have shown significant potential: as inhibitors of the PEX14-PEX5 protein-protein interaction for the treatment of trypanosomiasis and as inhibitors of carbonic anhydrases.

This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the relevant biological pathways to provide a comprehensive resource for understanding the structure-activity relationships of this important class of molecules.

Section 1: Pyrazolo[4,3-c]pyridines as Inhibitors of PEX14-PEX5 Protein-Protein Interaction

A series of pyrazolo[4,3-c]pyridine derivatives have been identified as the first small-molecule inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a critical process for glycosomal protein import in Trypanosoma parasites.[1][2] Disrupting this interaction leads to the mislocalization of essential metabolic enzymes, ultimately causing parasite death.[1][3] This makes the PEX14-PEX5 PPI an attractive target for the development of new anti-trypanosomal drugs.[1][2]

Comparative Biological Activity

The inhibitory activity of various pyrazolo[4,3-c]pyridine isomers against the PEX14-PEX5 PPI has been evaluated using AlphaScreen assays, with further assessment of their trypanocidal activity against T. brucei and T. cruzi. The following table summarizes the half-maximal effective and inhibitory concentrations (EC50 and IC50) for a selection of these compounds.

Compound IDTbPEX14-PEX5 EC50 (μM)TcPEX14-PEX5 EC50 (μM)T. brucei IC50 (μM)T. cruzi IC50 (μM)
1 265539>100>100
14 14222.919
25 7.1231.611
26 6.8111.58.2
28 6.5131.49.1
29 2.13.50.53.1

Data sourced from Dawidowski et al., J Med Chem, 2020.[4][5]

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for PEX14-PEX5 PPI Inhibition

This assay is used to screen for and quantify the inhibition of the PEX14-PEX5 protein-protein interaction in a high-throughput format.

Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead.[6][7] One interacting protein (e.g., PEX14) is attached to the donor bead, and the other (e.g., PEX5) is attached to the acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation of the donor bead with a laser at 680 nm, it generates singlet oxygen, which can diffuse to the nearby acceptor bead.[7] This energy transfer triggers a chemiluminescent signal in the acceptor bead, which is detected at 520-620 nm.[7] Small molecules that inhibit the protein-protein interaction prevent the beads from coming close together, leading to a decrease in the luminescent signal.

General Procedure:

  • Protein Preparation: Recombinant PEX14 and PEX5 proteins are expressed and purified. One protein is biotinylated for attachment to streptavidin-coated donor beads, and the other is tagged (e.g., with GST) for attachment to antibody-coated acceptor beads.

  • Assay Setup: The assay is typically performed in a 384- or 1536-well microplate.

  • Compound Incubation: The test compounds (pyrazolo[4,3-c]pyridine isomers) are added to the wells at various concentrations.

  • Protein and Bead Addition: The tagged proteins and their corresponding beads are added to the wells.

  • Incubation: The plate is incubated to allow for protein interaction and binding to the beads.

  • Signal Detection: The plate is read in a microplate reader capable of AlphaScreen detection. The intensity of the luminescent signal is measured.

  • Data Analysis: The signal intensity is plotted against the compound concentration to determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in the signal.

Signaling Pathway and Experimental Workflow

Glycosomal_Protein_Import cluster_inhibition Inhibition Complex Complex PEX14 PEX14 Complex->PEX14 Docking Imported_Cargo Imported_Cargo PEX14->Imported_Cargo Translocation Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->PEX14 Blocks Interaction

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of Pyrazolo[4,3-c]pyridine Isomers PPI_Assay PEX14-PEX5 PPI Assay (e.g., AlphaScreen) Synthesis->PPI_Assay CA_Assay Carbonic Anhydrase Inhibition Assay Synthesis->CA_Assay Cell_Assay Cell-based Assays (e.g., Trypanocidal Activity) PPI_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis PPI_Assay->SAR CA_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Section 2: Pyrazolo[4,3-c]pyridines as Carbonic Anhydrase Inhibitors

Pyrazolo[4,3-c]pyridine sulfonamides have emerged as a class of potent inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][8] CAs are involved in numerous physiological processes, including pH regulation, and are established drug targets.[8][9] Certain CA isoforms, such as CA IX and XII, are overexpressed in various cancers, making them attractive targets for anticancer therapies.[8]

Comparative Biological Activity

The inhibitory activity of a series of pyrazolo[4,3-c]pyridine sulfonamides has been determined against several human (hCA) and bacterial carbonic anhydrase isoforms. The following table presents the inhibition constants (Ki) for selected compounds against key isoforms.

Compound IDhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1a 8010732910000713.6
1b 680.569.110000119.4
1f 58.86.61000034.5
1g 66.815.31000045.8
1h 102.325.11000068.2
1k 88.35.6107545.3
AAZ *25012.125.85.7

*AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor included for comparison.[10] Data sourced from Angeli et al., Pharmaceuticals, 2022.[10][11]

Experimental Protocols

Stopped-Flow CO2 Hydrase Assay

This is a rapid kinetic method used to measure the catalytic activity of carbonic anhydrase and the inhibitory effects of compounds.

Principle: The assay measures the rate of pH change that occurs as a result of the CA-catalyzed hydration of CO2.[12][13] A solution of CO2 is rapidly mixed with a buffer solution containing the enzyme and a pH indicator. The hydration of CO2 produces bicarbonate and protons, causing a decrease in pH.[9] The rate of this pH change is monitored spectrophotometrically by the change in absorbance of the pH indicator.[12] Inhibitors of CA will slow down this reaction, resulting in a slower rate of pH change.

General Procedure:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) and the carbonic anhydrase enzyme. Prepare a separate CO2-saturated solution.

  • Stopped-Flow Instrument: A stopped-flow instrument is used to rapidly mix the two solutions.

  • Mixing and Measurement: The enzyme-containing buffer and the CO2 solution are rapidly mixed in the instrument's observation cell. The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) using a spectrophotometer.

  • Inhibitor Testing: To determine the inhibitory activity of the pyrazolo[4,3-c]pyridine sulfonamides, the assay is performed in the presence of varying concentrations of the inhibitor.

  • Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constant (Ki) is determined by analyzing the effect of the inhibitor concentration on the enzyme's catalytic rate.

Signaling Pathway

Carbonic_Anhydrase_Pathway cluster_inhibition Inhibition HCO3 HCO3 pH_reg pH_reg HCO3->pH_reg Ion_trans Ion_trans HCO3->Ion_trans H_ion H_ion H_ion->pH_reg CO2 CO2 Respiration Respiration CO2->Respiration Inhibitor Pyrazolo[4,3-c]pyridine Sulfonamide CA CA Inhibitor->CA Inhibits

References

Comparative Guide to SAR Studies of 1H-Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-Pyrazolo[4,3-c]pyridine derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data from recent studies. The derivatives of this scaffold have been primarily investigated as inhibitors of two distinct biological targets: the PEX14–PEX5 protein-protein interaction (PPI) for trypanocidal therapy and carbonic anhydrases (CAs) for various therapeutic applications.

General Workflow of a Structure-Activity Relationship (SAR) Study

The process of an SAR study is iterative, aiming to optimize a lead compound's activity and properties through chemical modifications. The workflow typically involves cycles of design, synthesis, and biological testing, with each cycle providing insights for the next round of optimization.

SAR_Workflow Hit_ID Hit Identification (e.g., HTS, Virtual Screening) Lead_Gen Lead Generation & Chemical Synthesis Hit_ID->Lead_Gen Bio_Assay Biological Assays (In Vitro) Lead_Gen->Bio_Assay Chem_Mod Chemical Modification of Scaffold Chem_Mod->Lead_Gen SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis SAR_Analysis->Chem_Mod Design Insights ADMET ADMET Profiling (In Vitro / In Vivo) SAR_Analysis->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt PEX14_PEX5_Pathway cluster_parasite Trypanosoma Parasite cluster_glycosome Glycosome PEX14 PEX14 (Membrane Protein) Glycosomal_Enzymes Glycosomal Enzymes (Mislocalized) Metabolic_Failure Metabolic Failure & Parasite Death Glycosomal_Enzymes->Metabolic_Failure leads to PEX5 PEX5 Receptor + Cargo Enzyme PEX5->PEX14 Binding & Enzyme Import Inhibitor This compound Derivative Inhibitor->PEX14 Blocks Interaction

Comparative Docking Analysis of Pyrazolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors for targeted cancer therapy.[1][2] As bioisosteres of purines, pyrazolopyridines effectively occupy the ATP-binding pocket of kinases, making them a valuable core for designing novel therapeutics.[1][2] This guide provides a comparative analysis of pyrazolopyridine-based inhibitors, focusing on their molecular docking studies against key cancer-associated kinases such as Cyclin-Dependent Kinase 2 (CDK2) and c-Met. We present a synthesis of quantitative data, detailed experimental protocols for in silico docking, and visualizations of relevant biological pathways to aid researchers in this field.

Data Presentation: A Comparative Look at Inhibitor Potency

The following tables summarize the inhibitory activities and molecular docking scores of various pyrazolopyridine derivatives against CDK2 and c-Met, alongside established inhibitors for a comprehensive comparison.

Table 1: Comparative Inhibitory Activity of Pyrazolopyridine-Based CDK2 Inhibitors

Compound IDPyrazolopyridine DerivativeTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 4[3]2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24Roscovitine0.39
Compound 1[3]6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrileCDK2/cyclin A20.57Roscovitine0.39
Compound 8[3]6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A20.65Roscovitine0.39
Compound 11[3]S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioateCDK2/cyclin A20.50Roscovitine0.39
Compound 14[3]ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A20.93Roscovitine0.39
Compound 7a[4]Pyrazolo[3,4-d]pyrimidine derivativeCDK20.262Roscovitine0.641
Compound 9c[4]Pyrazolo[3,4-d]pyrimidine derivativeCDK20.281Roscovitine0.641
Compound 15[1]Pyrazolo[3,4-d]pyrimidine derivativeCDK2/cyclin A0.061Sorafenib0.184

Table 2: Comparative Inhibitory Activity and Docking Scores of Pyrazolopyridine-Based c-Met Inhibitors

Compound IDPyrazolopyridine DerivativeTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)Docking Score (kcal/mol)Reference Docking Score (kcal/mol)
Compound 5a[5]Thioxopyrazolo[3,4-b]pyridine derivativec-Met4.27Cabozantinib5.38Not SpecifiedNot Specified
Compound 5b[5]Chloro-analogue of 5ac-Met7.95Cabozantinib5.38Not SpecifiedNot Specified
Compound 4[6]Pyridine-bioisostere of Cabozantinibc-Met4.9Cabozantinib5.4Not SpecifiedNot Specified

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a general methodology for performing molecular docking studies with pyrazolopyridine-based inhibitors, based on common practices reported in the literature.[7][8]

1. Preparation of the Receptor Protein:

  • The three-dimensional crystal structure of the target kinase (e.g., CDK2, c-Met) is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned.

  • The protein is saved in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • The 2D structures of the pyrazolopyridine inhibitors and reference compounds are drawn using chemical drawing software like ChemDraw.

  • These 2D structures are then converted to 3D structures and energetically minimized.

  • Gasteiger charges are added to the ligands, and they are saved in the PDBQT format.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina is a widely used program for molecular docking. Other software packages like Discovery Studio are also utilized.[7]

  • Grid Box Generation: A grid box is defined to encompass the active site of the kinase. The dimensions and center of the grid box are crucial parameters and should be determined based on the location of the co-crystallized ligand in the original PDB structure.

  • Docking Algorithm: The Lamarckian Genetic Algorithm is a common algorithm employed for exploring the conformational space of the ligand within the active site.

  • Parameters: The number of genetic algorithm runs, population size, and the maximum number of evaluations are key parameters that can be adjusted. An "exhaustiveness" parameter in AutoDock Vina controls the thoroughness of the search.[9]

  • Scoring Function: The docking results are evaluated using a scoring function that predicts the binding affinity (e.g., in kcal/mol). AutoDock Vina uses its own empirical scoring function.

4. Analysis of Docking Results:

  • The predicted binding poses of the ligands are visualized and analyzed to understand the key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the amino acid residues in the active site.

  • The docking scores of the pyrazolopyridine inhibitors are compared with those of the reference compounds to assess their relative binding affinities.

Mandatory Visualization

The following diagrams illustrate key aspects of the comparative docking study workflow and the biological context of the targeted kinases.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB Download, Add Hydrogens) grid_gen Grid Box Generation (Define Active Site) receptor_prep->grid_gen Prepared Receptor ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking_run Run Docking (e.g., AutoDock Vina) ligand_prep->docking_run Prepared Ligands grid_gen->docking_run Grid Parameters pose_analysis Binding Pose Analysis (Interactions) docking_run->pose_analysis Docked Poses score_comparison Compare Docking Scores (Pyrazolopyridines vs. Alternatives) docking_run->score_comparison Binding Energies G cluster_downstream Downstream Signaling Cascades GF Growth Factor (e.g., HGF) cMet_receptor c-Met Receptor Tyrosine Kinase GF->cMet_receptor Binds P1 P cMet_receptor->P1 Autophosphorylation P2 P cMet_receptor->P2 P3 P cMet_receptor->P3 P4 P cMet_receptor->P4 RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF P2->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P3->PI3K_AKT P4->PI3K_AKT Cell_Response Cell Proliferation, Survival, Migration, Angiogenesis RAS_RAF->Cell_Response PI3K_AKT->Cell_Response Inhibitor Pyrazolopyridine Inhibitor Inhibitor->cMet_receptor Blocks ATP Binding

References

A Comparative Guide to 1H-Pyrazolo[4,3-c]pyridine and Other Heterocyclic Kinase Inhibitors in Targeting the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitogen-activated protein kinase (MAPK) signaling cascade, particularly the RAS-RAF-MEK-ERK pathway, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. Its frequent dysregulation in a multitude of cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of 1H-Pyrazolo[4,3-c]pyridine derivatives against other prominent heterocyclic kinase inhibitors targeting the terminal kinase of this pathway, Extracellular signal-regulated kinase (ERK). The information presented herein is supported by experimental data to aid in research and drug development decisions.

Efficacy Comparison of Heterocyclic ERK Inhibitors

The following table summarizes the in vitro potency of various heterocyclic kinase inhibitors against ERK1 and ERK2. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Heterocyclic ScaffoldCompoundTarget(s)IC50 (ERK1)IC50 (ERK2)Reference(s)
This compound SCH772984 ERK1/2 4 nM 1 nM [1][2]
This compoundCompound 21ERK1/2-Potent Inhibition[3]
IndazoleMK-8353ERK1/220 nM7 nM[4]
Pyrazolo[3,4-b]pyridine-Not specified for ERK--
Pyrazolopyrimidine-Not specified for ERK--
Quinazoline-Not specified for ERK--
DihydroimidazopyrazinoneAZD0364ERK1/2-<0.0003 µM[5]
IsoindolinoneCompound 39ERK2-0.7 nM[4]
IsoindolinoneCompound 40ERK2-1.2 nM[4]
Indazole AmideCompound 33ERK1/219.4 nM9.5 nM[4]

Signaling Pathway and Experimental Workflow

To understand the context of ERK inhibition and the methods used to determine inhibitor efficacy, the following diagrams illustrate the MAPK/ERK signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream Phosphorylates Pyrazolopyridine This compound & Other Heterocycles Pyrazolopyridine->ERK Inhibits

MAPK/ERK Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Biochem_Start Start: Recombinant Kinase Add_Inhibitor Add Test Inhibitor (e.g., this compound) Biochem_Start->Add_Inhibitor Add_Substrate_ATP Add Substrate and ATP Add_Inhibitor->Add_Substrate_ATP Incubate_Biochem Incubate Add_Substrate_ATP->Incubate_Biochem Detect_Activity Detect Kinase Activity (e.g., ADP-Glo) Incubate_Biochem->Detect_Activity Calculate_IC50_Biochem Calculate IC50 Detect_Activity->Calculate_IC50_Biochem Cellular_Start Start: Cancer Cell Line Treat_Cells Treat Cells with Inhibitor Cellular_Start->Treat_Cells Stimulate_Pathway Stimulate Pathway (e.g., with Growth Factor) Treat_Cells->Stimulate_Pathway Lyse_Cells Lyse Cells Stimulate_Pathway->Lyse_Cells Western_Blot Western Blot for Phospho-ERK (p-ERK) Lyse_Cells->Western_Blot Quantify_pERK Quantify p-ERK Levels Western_Blot->Quantify_pERK

Typical Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant active ERK1 or ERK2 enzyme.

  • Kinase substrate (e.g., Myelin Basic Protein, MBP).

  • ATP.

  • Test inhibitors (e.g., this compound derivatives) at various concentrations.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Assay plates (e.g., 384-well white plates).

  • Luminometer.

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their desired concentrations in the kinase assay buffer. Prepare serial dilutions of the test inhibitors.

  • Kinase Reaction:

    • Add the diluted enzyme to the wells of the assay plate.

    • Add the test inhibitor dilutions to the respective wells.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[6]

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6][7][8]

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[6][7][8]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Western Blot for Phospho-ERK)

This method assesses the ability of an inhibitor to block ERK phosphorylation (activation) in a cellular context.

Materials:

  • Cancer cell line with a constitutively active or inducible MAPK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Cell culture medium and supplements.

  • Test inhibitors.

  • Growth factor (e.g., EGF) for pathway stimulation if necessary.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to adhere.

    • If necessary, serum-starve the cells to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 1-2 hours).

    • If the pathway is not constitutively active, stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) before harvesting.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.[9][10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[9]

    • Block the membrane to prevent non-specific antibody binding.[9][10]

    • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.[9][10]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

    • Quantify the band intensities for phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK indicates the level of ERK activation.

    • Plot the normalized phospho-ERK levels against the inhibitor concentration to assess the inhibitor's cellular potency.

Conclusion

The this compound scaffold, exemplified by the potent ERK inhibitor SCH772984, demonstrates significant promise in targeting the MAPK/ERK pathway.[1][2] This guide provides a framework for comparing its efficacy against other heterocyclic kinase inhibitors. The provided experimental protocols offer standardized methods for generating robust and comparable data, which is crucial for the advancement of novel kinase inhibitors in cancer therapy. Researchers are encouraged to utilize this information to guide their inhibitor selection and development strategies.

References

Validating the Mechanism of Action of 1H-Pyrazolo[4,3-c]pyridine Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer performance of emerging 1H-Pyrazolo[4,3-c]pyridine derivatives against established therapeutic alternatives. Experimental data is presented to validate their primary mechanism of action as potent kinase inhibitors, a common characteristic of the broader pyrazolopyridine class of compounds.

Mechanism of Action: Kinase Inhibition

This compound derivatives, as analogs of purine, are strategically designed to target the ATP-binding pocket of various protein kinases. Dysregulation of these kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention. The primary anticancer mechanism of this class of compounds is the inhibition of key signaling pathways that control cell proliferation, survival, and differentiation. Notably, various pyrazolopyridine scaffolds have demonstrated potent inhibitory activity against several kinases, including ERK, FGFR, and c-Met.

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazolopyridine compounds against various cancer cell lines, compared with established kinase inhibitors.

Compound ClassSpecific AgentCancer Cell LineIC50 (µM)Primary Kinase Target(s)
Pyrazolo[3,4-b]pyridine Compound 9aHeLa (Cervical)2.59[1]CDK2/CDK9[1]
HCT-116 (Colon)-
MCF-7 (Breast)-
Pyrazolo[3,4-b]pyridine Compound 14gHeLa (Cervical)-CDK2/CDK9[1]
HCT-116 (Colon)1.98[1]
MCF-7 (Breast)4.66[1]
Pyrazolo[3,4-d]pyrimidine Compound 12bA549 (Lung)8.21EGFR[2]
HCT-116 (Colon)19.56[2]
Reference: BRAF Inhibitor VemurafenibA375 (Melanoma)VariesBRAF[3]
Reference: MEK Inhibitor TrametinibBRAF-mutant MelanomaVariesMEK[4]
Reference: c-Met Inhibitor CrizotinibNSCLCVariesc-Met, ALK, ROS1[5][6]
Reference: FGFR Inhibitor ErdafitinibUrothelial CarcinomaVariesFGFR[7][8]

IC50 values for reference drugs are well-established but vary significantly based on the specific cell line and assay conditions.

Key Experimental Protocols

To validate the mechanism of action and anticancer effects of this compound agents, the following standard experimental protocols are employed.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor. The amount of phosphorylation is typically detected using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or by quantifying the amount of ADP produced.[9][10]

Protocol Outline:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound derivative) in an appropriate buffer, typically containing DMSO.

    • Dilute the target kinase enzyme to its optimal working concentration in a kinase buffer.

    • Prepare a solution containing the kinase substrate and ATP at a concentration near the Km for the specific kinase.[10]

  • Kinase Reaction:

    • In a multi-well plate (e.g., 384-well), add the diluted test compound. Include controls with no inhibitor (vehicle control) and no enzyme (background control).

    • Add the diluted kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9][10]

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add detection reagents. For TR-FRET, this would be a europium-labeled antibody that recognizes the phosphorylated substrate.[9] For ADP-based assays, this involves enzymatic steps to convert ADP to a detectable signal (e.g., luminescence).

    • Incubate to allow for the detection reaction to proceed.

    • Read the plate using a suitable plate reader (e.g., fluorescence or luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration (log scale) and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Protocol Outline:

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][12]

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.[13]

Protocol Outline:

  • Cell Treatment and Harvesting:

    • Culture cells in the presence of the test compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation:

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[14]

    • Incubate the cells in ethanol for at least 30 minutes at 4°C.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[2][13]

    • Incubate in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer equipped with a laser for excitation of PI.

    • Collect data from a sufficient number of cells (e.g., 10,000-20,000 events).

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content.

    • The software will deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest.

Visualizing the Mechanism of Action

Diagrams created using Graphviz (DOT language) illustrate key pathways and workflows.

The ERK Signaling Pathway: A Key Target

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation. Mutations in this pathway are common in cancer, making it a prime target for inhibitors.[15] this compound derivatives can potentially inhibit ERK or other kinases within this cascade.

ERK_Pathway cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->ERK Inhibits MTT_Workflow start Start plate_cells 1. Seed cancer cells in 96-well plate start->plate_cells adhere 2. Incubate overnight to allow adherence plate_cells->adhere treat 3. Treat cells with serial dilutions of compound adhere->treat incubate 4. Incubate for 48-72 hours treat->incubate add_mtt 5. Add MTT reagent to each well incubate->add_mtt incubate_mtt 6. Incubate for 3-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize 7. Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read 8. Read absorbance (570 nm) solubilize->read analyze 9. Calculate % viability and determine IC50 read->analyze end End analyze->end

References

Unveiling the Selectivity of 1H-Pyrazolo[4,3-c]pyridine Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparative analysis of the cross-reactivity of 1H-Pyrazolo[4,3-c]pyridine-based kinase inhibitors, with a focus on their role as potent antagonists of Extracellular signal-Regulated Kinase (ERK). We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for evaluating these compounds against other established kinase inhibitors.

The this compound scaffold has emerged as a promising framework in the design of specific kinase inhibitors. Notably, derivatives of this scaffold, such as 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas, have been developed as highly potent and selective inhibitors of ERK1 and ERK2.[1] These kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[1] The therapeutic potential of targeting this pathway has driven significant interest in understanding the selectivity profile of inhibitors like those derived from the this compound core.

Comparative Cross-Reactivity Profiles

To objectively assess the selectivity of this compound-based ERK inhibitors, we have compiled quantitative data from KINOMEscan profiles and other kinase assays. For a representative compound from this class, we will use the publicly available data for SCH772984, a well-characterized ERK inhibitor from which the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series was derived.[1][2] This is compared against prominent inhibitors of other key kinase targets: AZD4547 (an FGFR inhibitor), Crizotinib (an ALK inhibitor), and BX795 (a TBK1 inhibitor).

Kinase Target This compound Derivative (SCH772984) AZD4547 (FGFR Inhibitor) Crizotinib (ALK Inhibitor) BX795 (TBK1/PDK1 Inhibitor)
Kd (nM) or % Inhibition @ 1µM IC50 (nM) or Kd (nM) Kd (nM) IC50 (nM)
Primary Target(s)
ERK1 (MAPK3)4>10,000--
ERK2 (MAPK1)1>10,000--
FGFR1>10,0000.2--
FGFR2>10,0002.5--
FGFR3>10,0001.8--
ALK->10,00020-
TBK1---6
Selected Off-Targets
CLK265% @ 1µM---
FLT4 (VEGFR3)60% @ 1µM24 (KDR/VEGFR2)--
HASPIN (GSG2)51% @ 1µM---
MAP4K471% @ 1µM---
MINK166% @ 1µM---
PRKD150% @ 1µM---
TTK62% @ 1µM---
c-MET--8-
ROS1--1.7-
PDK1---6
IKKε---41

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the cross-reactivity profiling of kinase inhibitors.

In Vitro Radiometric Kinase Assay

This biochemical assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Materials: Purified recombinant kinase, specific peptide or protein substrate, test inhibitor, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), [γ-³³P]ATP, unlabeled ATP, phosphocellulose filter plates, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a microplate, combine the kinase, its substrate, and the kinase reaction buffer.

    • Add the test inhibitor dilutions to the wells. A DMSO-only control is included.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.

KINOMEscan™ Assay (Competition Binding Assay)

This high-throughput screening platform assesses the binding of a test compound to a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.

  • Procedure:

    • Kinases are expressed as fusions with a DNA tag.

    • The tagged kinases are incubated with the test compound and an immobilized ligand in a multi-well plate.

    • After an incubation period to reach binding equilibrium, the unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is determined by quantifying the associated DNA tag using qPCR.

    • The results are typically reported as the percentage of the control (DMSO) binding or as a dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.

  • Materials: Cultured cells, test inhibitor, lysis buffer, and equipment for western blotting or mass spectrometry.

  • Procedure:

    • Treat intact cells with the test inhibitor or a vehicle control.

    • Heat aliquots of the treated cells to a range of temperatures.

    • Cool the samples and lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using western blotting or mass spectrometry.

    • The binding of the inhibitor stabilizes the target protein, resulting in a shift of its melting curve to higher temperatures.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental processes, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Kinase Inhibitor Profiling cluster_0 Initial Screening cluster_1 Hit Validation & Potency cluster_2 Selectivity Profiling cluster_3 Cellular Target Engagement cluster_4 Lead Optimization A Compound Library B High-Throughput Screening (e.g., Radiometric Assay) A->B C IC50 Determination (Dose-Response) B->C D Broad Kinase Panel (e.g., KINOMEscan™) C->D E Cellular Assays (e.g., CETSA®, Western Blot) D->E F Structure-Activity Relationship (SAR) & In Vivo Studies E->F

Experimental Workflow Diagram

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Responses (Proliferation, Differentiation, Survival) Transcription->Response Regulates Inhibitor This compound Inhibitor Inhibitor->ERK

MAPK/ERK Signaling Pathway

FGFR_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Activates GRB2 GRB2 FRS2->GRB2 Activates PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS Activates RAS_MAPK RAS-MAPK Pathway SOS->RAS_MAPK Activates Response Cellular Responses (Proliferation, Angiogenesis) RAS_MAPK->Response AKT AKT PI3K->AKT Activates AKT->Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 Activates DAG_IP3->Response Inhibitor AZD4547 Inhibitor->FGFR

FGFR Signaling Pathway

ALK_Pathway ALK Signaling Pathway ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) SHC SHC ALK_Fusion->SHC Activates PI3K PI3K ALK_Fusion->PI3K Activates JAK JAK ALK_Fusion->JAK Activates GRB2 GRB2 SHC->GRB2 Activates RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK Activates Response Cellular Responses (Proliferation, Survival) RAS_MAPK->Response AKT AKT PI3K->AKT Activates AKT->Response STAT STAT JAK->STAT Activates STAT->Response Inhibitor Crizotinib Inhibitor->ALK_Fusion

ALK Signaling Pathway

TBK1_Pathway TBK1 Signaling Pathway (Innate Immunity) PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptor (e.g., TLR, RIG-I) PAMPs->PRR Recognized by Adaptors Adaptor Proteins (e.g., MAVS, TRIF) PRR->Adaptors Activates TBK1 TBK1 Adaptors->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes Nucleus Nucleus IRF3_dimer->Nucleus Translocates to IFN Type I Interferon (IFN) Gene Expression Nucleus->IFN Induces Response Antiviral Response IFN->Response Inhibitor BX795 Inhibitor->TBK1

TBK1 Signaling Pathway

References

Navigating the Synthesis of Pyrazolo[4,3-c]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, serving as a bioisostere of purine and forming the core of various therapeutic agents, including kinase inhibitors and anti-cancer drugs.[1][2] The diverse biological activities exhibited by these compounds have spurred the development of numerous synthetic strategies. This guide provides a comparative overview of the primary synthetic routes to substituted pyrazolo[4,3-c]pyridines, presenting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of the pyrazolo[4,3-c]pyridine core can be broadly categorized into three main approaches:

  • Cyclocondensation Reactions: These methods involve the construction of one ring onto a pre-existing partner ring. This can be either the annulation of a pyridine ring onto a pyrazole precursor or the formation of a pyrazole ring on a substituted pyridine.

  • Multicomponent Reactions (MCRs): MCRs offer an efficient approach where three or more starting materials are combined in a one-pot synthesis to rapidly build molecular complexity and generate the desired heterocyclic system.[3][4]

  • Post-Synthetic Functionalization: This strategy involves modifying a pre-formed pyrazolo[4,3-c]pyridine core, often through metal-catalyzed cross-coupling reactions, to introduce a variety of substituents.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, reaction efficiency, and scalability. The following sections provide a detailed comparison of prominent methods.

Cyclocondensation and Annulation Reactions

This classical approach remains a cornerstone for the synthesis of pyrazolo[4,3-c]pyridines. A common strategy involves the reaction of an aminopyrazole derivative with a suitable 1,3-dielectrophile to construct the fused pyridine ring.

A representative example is the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine, which proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.[1]

Table 1: Comparison of Selected Cyclocondensation Reactions

Starting MaterialsReagents and ConditionsProductYield (%)Reference
3-amino-4-methylpyrazole and 2-chloropyridineK₂CO₃, DMF, reflux4-Methyl-1H-pyrazolo[4,3-c]pyridineNot specified[1]
4-carboxy-1,5-diphenylpyrazole-3-acetic acidHeat ammonium salt at 220 °C in vacuum2,3-Diphenylpyrazolo[4,3-c]pyridine-(5H,7H)-4,6-dioneNot specified[5]
Multicomponent Reactions (MCRs)

MCRs have gained significant traction due to their synthetic efficiency and atom economy. These reactions allow for the rapid assembly of complex molecules from simple precursors in a single operation. A notable example is the one-pot synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines.[6]

Table 2: Comparison of Selected Multicomponent Reactions

Component 1Component 2Component 3Catalyst/ConditionsProductYield (%)Reference
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehydeTerminal alkynetert-butylaminePd(PPh₃)₂Cl₂ (6 mol %), microwave heating6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines51-89[6]
3-aminopyrazol-5-onesSalicylic aldehydesAcetylacetic esterAcetic acid, reflux2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones~60[3]
Post-Synthetic Functionalization

The functionalization of a pre-existing pyrazolo[4,3-c]pyridine core provides a versatile platform for creating libraries of analogues for structure-activity relationship (SAR) studies. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing aryl, heteroaryl, and amino substituents at specific positions of the heterocyclic scaffold.[7][8]

Experimental Protocols

Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine via Cyclocondensation[1]

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-4-methylpyrazole in anhydrous DMF, add anhydrous K₂CO₃ and 2-chloropyridine.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

One-Pot Multicomponent Synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines[6]

Materials:

  • 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde

  • Appropriate terminal alkyne

  • tert-butylamine

  • Pd(PPh₃)₂Cl₂

Procedure:

  • Combine 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, the terminal alkyne, and tert-butylamine in a microwave reactor vessel.

  • Add Pd(PPh₃)₂Cl₂ (6 mol %).

  • Heat the mixture using microwave irradiation under conditions optimized for the specific alkyne.

  • After the reaction is complete, purify the resulting mixture by appropriate chromatographic techniques to isolate the desired 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine.

Visualizing Synthetic Workflows

To better illustrate the logical flow of these synthetic strategies, the following diagrams were generated using Graphviz.

G General Workflow for Pyrazolo[4,3-c]pyridine Synthesis cluster_0 Synthetic Approaches cluster_1 Key Steps cluster_2 Outcome A Cyclocondensation A1 Ring Annulation A->A1 B Multicomponent Reaction B1 One-Pot Assembly B->B1 C Post-Synthetic Functionalization C1 Cross-Coupling C->C1 D Substituted Pyrazolo[4,3-c]pyridines A1->D B1->D C1->D

Caption: Overview of major synthetic pathways to pyrazolo[4,3-c]pyridines.

G Decision Tree for Method Selection Start Desired Pyrazolo[4,3-c]pyridine Target Q1 Need for Rapid Library Synthesis? Start->Q1 Q2 Simple or Complex Substitution Pattern? Q1->Q2 No MCR Consider Multicomponent Reactions Q1->MCR Yes Q3 Core Scaffold Already Available? Q2->Q3 Complex Cyclo Consider Cyclocondensation Q2->Cyclo Simple Q3->Cyclo No PostFunc Consider Post-Synthetic Functionalization Q3->PostFunc Yes

References

A Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a significant pharmacophore in medicinal chemistry, with its various isomers demonstrating a wide array of biological activities. This guide provides a head-to-head comparison of the bioactivity of two prominent isomers: pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on these heterocyclic systems.

Data Presentation: A Comparative Overview of Bioactivity

The following tables summarize the reported biological activities of derivatives of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine, with a focus on their anticancer and enzyme inhibitory properties.

Table 1: Anticancer Activity of Pyrazolo[4,3-c]pyridine Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 41 MCF7 (Breast)1.937 (µg/mL)[1]
HepG2 (Liver)3.695 (µg/mL)[1]
Compound 42 HCT116 (Colon)2.914 (µg/mL)[1]
Pyridopyrazolo-triazine 7 HCT-116 (Colon)8.42[2]
Pyridopyrazolo-triazine 5a MCF-7 (Breast)3.89[2]
Pyridopyrazolo-triazine 6a HCT-116 (Colon)12.58[2]
MCF-7 (Breast)11.71[2]
Table 2: Anticancer and Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
Compound/DerivativeTarget/Cancer Cell LineIC50 (nM)Reference
Kinase Inhibitors
Compound C03 TRKA56[3]
Compound C09 TRKA57[3]
Compound C10 TRKA26[3]
Pan-TRK inhibitor 4 TRKA/B/C17/28/11[3]
Pan-TRK inhibitor 5 TRKA/B/C12/22/15[3]
Anticancer Activity
Compound 9a Hela (Cervical)2,590[4]
Compound 14g MCF7 (Breast)4,660[4]
HCT-116 (Colon)1,980[4]
Compound 8b A-549 (Lung)2,900[5]
HEPG2 (Liver)2,600[5]
HCT-116 (Colon)2,300[5]
Compound 8c (Broad Spectrum)NCI 60 Cell Line Panel (Mean)1,330[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited bioactivities.

Carbonic Anhydrase Inhibition Assay

This assay is crucial for evaluating compounds like pyrazolo[4,3-c]pyridine sulfonamides.

Principle: Carbonic anhydrases (CAs) catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is inversely proportional to the inhibitory activity of the test compound.[7]

Materials:

  • Human or bovine erythrocyte Carbonic Anhydrase (CA)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Acetazolamide as a positive control inhibitor

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or acetonitrile for dissolving compounds

  • 96-well microplate

  • Microplate reader[7]

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer at pH 7.5.

    • Dissolve CA in cold assay buffer to prepare a stock solution (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 10-60 units/mL) just before use.

    • Prepare a fresh daily stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO.[7]

  • Assay Protocol:

    • In a 96-well plate, add 158 µL of assay buffer to the appropriate wells.

    • Add 2 µL of the test inhibitor solution (or DMSO for control).

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This assay is relevant for pyrazolo[3,4-b]pyridine derivatives that target cell cycle regulation.

Principle: The assay measures the kinase activity of CDK2 by quantifying the amount of ADP produced from the phosphorylation of a substrate peptide. The ADP is converted to ATP, which then generates a luminescent signal via luciferase. The signal intensity is proportional to the kinase activity.[8]

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme complex

  • CDK substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plate

  • Luminometer[8][9]

Procedure:

  • Reagent Preparation:

    • Prepare the kinase buffer.

    • Prepare serial dilutions of the test inhibitor in the kinase buffer with a constant final DMSO concentration (e.g., 1%).[9]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control.

    • Add 2 µL of the CDK2/Cyclin A2 enzyme solution.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.[8]

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Read the luminescence using a plate reader.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Tropomyosin Receptor Kinase A (TRKA) Inhibition Assay

This protocol is essential for evaluating pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.

Principle: Similar to the CDK2 assay, this luminescent kinase assay measures the amount of ADP formed from a kinase reaction catalyzed by TRKA.[10]

Materials:

  • Recombinant TRKA enzyme

  • TRKA substrate (e.g., Poly (Glu: Tyr 4:1))

  • ATP

  • TRKA Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well or 384-well plate

  • Luminometer[10][11]

Procedure:

  • Reagent Preparation:

    • Prepare the TRKA kinase buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction:

    • In a suitable plate, combine the inhibitor solution, TRKA enzyme, and the substrate/ATP mixture.

    • Incubate at 30°C for the desired reaction time.

  • Signal Detection (using ADP-Glo™):

    • Stop the reaction and detect the generated ADP using the ADP-Glo™ system as described in the CDK2 assay protocol.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the CDK2 assay.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the bioactivity of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine derivatives.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ IP3->Ca2 Ca2->Proliferation CDK2_Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb Releases E2F E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Activates CyclinE_CDK2->Rb Hyper-phosphorylates S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry p21_p27 p21/p27 (Inhibitors) p21_p27->CyclinE_CDK2 Inhibits PEX14_PEX5_Inhibition PEX5 PEX5 (Cargo Receptor) PEX14 PEX14 (Docking Protein) PEX5->PEX14 Docks at Mislocalization Enzyme Mislocalization PEX5->Mislocalization Cargo Glycosomal Enzyme (Cargo) Cargo->PEX5 Binds Glycosome Glycosome Membrane Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->PEX14 Binds to PEX5 site Parasite_Death Parasite Death Mislocalization->Parasite_Death Experimental_Workflow Compound_Synthesis Compound Synthesis (Pyrazolopyridine Derivatives) Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Target_Identification Target Identification/ Validation Hit_Identification->Target_Identification Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Target_Identification->Biochemical_Assay Lead_Optimization Lead Optimization (SAR Studies) Biochemical_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

A Comparative Guide to the Synthesis of 1H-Pyrazolo[4,3-c]pyridines: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two prominent synthetic protocols for the preparation of the medicinally significant 1H-Pyrazolo[4,3-c]pyridine scaffold. This guide provides a critical analysis of their reproducibility, supported by available experimental data, to aid in the selection of the most suitable method for specific research and development needs.

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds investigated as potent kinase inhibitors. The reproducibility of its synthesis is paramount for consistent biological evaluation and scalable production. This guide compares two distinct synthetic strategies for accessing this valuable heterocyclic system.

Comparison of Synthetic Protocols

Two primary synthetic routes for the preparation of 1H-Pyrazolo[4,3-c]pyridines are highlighted here: a classical approach involving nucleophilic aromatic substitution followed by intramolecular cyclization, and a more recent method utilizing the cyclization of pyridine N-oxide derivatives. The reproducibility of a synthetic protocol is a multifaceted issue encompassing yield, reaction time, purity of the final product, scalability, and the ease of purification.

ParameterProtocol A: Nucleophilic Substitution & CyclizationProtocol B: Cyclization of Pyridine N-Oxide Derivatives
Starting Materials 3-Amino-4-methylpyrazole and 2-Chloropyridine3-Acylpyridine N-oxide tosylhydrazones
Key Transformations Nucleophilic Aromatic Substitution, Intramolecular CyclizationElectrophilic activation, Intramolecular Cyclization
Reported Yield Data not explicitly available for 4-methyl-1H-pyrazolo[4,3-c]pyridine in the reviewed literature.Typically yields a mixture of regioisomers. For example, the synthesis of 3-phenyl-1H-pyrazolo[4,3-c]pyridine resulted in a 12% yield of the desired product alongside 82% of the 1H-pyrazolo[3,4-b]pyridine isomer.
Reaction Conditions Requires heating (reflux).Mild, room temperature conditions.
Regioselectivity Generally high, determined by the substitution pattern of the starting materials.A significant challenge, often leading to mixtures of pyrazolopyridine isomers. The ratio can be influenced by the choice of electrophilic additive and solvent.
Potential Reproducibility Challenges Efficiency of the intramolecular cyclization step can be substrate-dependent.Achieving consistent and high regioselectivity for the desired this compound isomer can be difficult. Separation of the regioisomeric products may be challenging.

Experimental Methodologies

Protocol A: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine via Nucleophilic Aromatic Substitution and Intramolecular Cyclization

This protocol involves the reaction of an aminopyrazole with a halopyridine, followed by an intramolecular cyclization to form the fused ring system.

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-amino-4-methylpyrazole in anhydrous DMF are added 2-chloropyridine and anhydrous potassium carbonate.

  • The reaction mixture is heated to reflux under an inert atmosphere and stirred for a specified time, monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

Protocol B: Synthesis of 1H-Pyrazolo[4,3-c]pyridines via Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones

This method offers a milder alternative for the construction of the pyrazolopyridine scaffold, proceeding through the cyclization of a pre-functionalized pyridine N-oxide.

General Procedure:

  • A 3-acylpyridine N-oxide tosylhydrazone is dissolved in a suitable solvent.

  • An electrophilic additive and an amine base are added to the solution at room temperature.

  • The reaction is stirred overnight, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up, typically involving extraction and solvent removal.

  • The resulting mixture of regioisomeric pyrazolopyridines is then separated and purified, usually by column chromatography.

In a specific example, the reaction of the (Z)-tosylhydrazone of 3-benzoylpyridine N-oxide with an electrophilic additive and an amine base yielded a mixture of 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[3,4-b]pyridine (82%) and the desired 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[4,3-c]pyridine (12%). The ability to control the regioselectivity is a key factor influencing the reproducibility and overall efficiency of this protocol for obtaining the target isomer.

Logical Workflow for Protocol Selection

The choice between these synthetic protocols depends largely on the specific goals of the research, the availability of starting materials, and the tolerance for challenges related to yield and purification.

G Workflow for Selecting a this compound Synthesis Protocol start Define Synthetic Goal regioselectivity Is high regioselectivity critical? start->regioselectivity mild_conditions Are mild reaction conditions required? regioselectivity->mild_conditions No protocol_a Protocol A: Nucleophilic Substitution & Cyclization regioselectivity->protocol_a Yes mild_conditions->protocol_a No protocol_b Protocol B: Pyridine N-Oxide Cyclization mild_conditions->protocol_b Yes end_a Proceed with Protocol A protocol_a->end_a optimize_b Optimize Protocol B for regioselectivity protocol_b->optimize_b end_b Proceed with Protocol B optimize_b->end_b G ERK/MAPK Signaling Pathway and Inhibition by this compound Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, CREB) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->Raf Inhibitor->MEK Inhibitor->ERK

Safety Operating Guide

Navigating the Disposal of 1H-Pyrazolo[4,3-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 1H-Pyrazolo[4,3-c]pyridine, a heterocyclic compound often utilized in medicinal chemistry and materials science.

Immediate Safety and Handling

Prior to handling this compound, it is crucial to be aware of the potential hazards. Based on data from related compounds, this substance should be considered harmful if swallowed and an irritant to the skin and eyes.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Chemical safety goggles

  • Chemical-resistant gloves (such as nitrile rubber)

  • A lab coat

All handling of this compound should be conducted in a well-ventilated laboratory fume hood. An emergency eyewash station and safety shower must be readily accessible.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For small spills:

  • Restrict access to the affected area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

  • Carefully collect the absorbent material and contaminated soil into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable decontamination solution, followed by soap and water.

For large spills:

  • Evacuate the immediate area and alert colleagues.

  • Contact your institution's EHS department or emergency response team immediately.

  • Do not attempt to clean up a large spill without proper training and equipment.

The logical workflow for spill management is illustrated in the following diagram:

Spill_Management_Workflow cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major restrict_access_small Restrict Access small_spill->restrict_access_small evacuate Evacuate Area large_spill->evacuate absorb Absorb with Inert Material restrict_access_small->absorb collect_waste Collect in Labeled Hazardous Waste Container absorb->collect_waste decontaminate_small Decontaminate Area collect_waste->decontaminate_small alert Alert Colleagues evacuate->alert contact_ehs Contact EHS/Emergency Response alert->contact_ehs

Caption: Workflow for managing spills of this compound.

Proper Disposal Procedures

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated materials from spills (e.g., absorbent pads, vermiculite).

    • Contaminated personal protective equipment (gloves, etc.).

    • These materials should be placed in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

    • Liquid waste should be collected in a labeled, leak-proof, and compatible hazardous waste container. Do not mix with other incompatible waste streams.

Container Labeling:

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Harmful," "Irritant")

  • The date of accumulation

Storage and Final Disposal:

Store sealed hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials. Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

The decision-making process for the disposal of this compound is outlined below:

Disposal_Decision_Tree start Material for Disposal (this compound or contaminated items) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated PPE, absorbents) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid seal_container Seal Container collect_solid->seal_container collect_liquid->seal_container store_waste Store in Designated Secondary Containment Area seal_container->store_waste schedule_pickup Arrange for Pickup by Certified Waste Disposal store_waste->schedule_pickup

Caption: Decision tree for the proper disposal of this compound waste.

Hazard Data Summary

The following table summarizes the known hazards of closely related compounds, which should be considered indicative of the potential hazards of this compound.

CompoundCAS NumberGHS Hazard Statements
1H-Pyrazolo[4,3-b]pyridine272-52-6H302: Harmful if swallowed.
4-Chloro-1H-pyrazolo[4,3-c]pyridine871836-51-0H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Pyridine110-86-1H225: Highly flammable liquid and vapor. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H351: Suspected of causing cancer.[1]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

Essential Safety and Operational Guide for 1H-Pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, use, and disposal of 1H-Pyrazolo[4,3-c]pyridine (CAS Number: 271-52-3) in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its isomers are classified as hazardous substances. The primary routes of exposure and associated hazards include oral toxicity, skin irritation, and serious eye irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Recommended if not handled in a fume hood to avoid dust inhalation.
Solution Preparation Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work should be conducted in a certified chemical fume hood.
Conducting Reactions Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile).Chemical-resistant laboratory coat.All manipulations should be performed within a chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Handle in a well-ventilated area, preferably a fume hood.
Handling Spills Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves.Chemical-resistant suit or coveralls.An air-purifying respirator with appropriate cartridges may be necessary depending on the spill size.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to minimize risk. The following workflow outlines the necessary steps for safe manipulation of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe prep_materials Prepare Materials & Equipment gather_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe Proceed to Handling weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: General Solution Preparation

This protocol provides a general method for preparing a solution of this compound. Always consult your specific experimental requirements for precise solvent and concentration details.

  • Preparation : Ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary glassware and equipment.

  • Don PPE : Put on a laboratory coat, chemical-resistant gloves, and chemical splash goggles.

  • Weighing : In the fume hood, carefully weigh the desired amount of this compound into a clean, dry container.

  • Dissolution : Add the appropriate solvent to the container with the compound. Stir the mixture until the solid is completely dissolved.

  • Transfer : If necessary, transfer the solution to the reaction vessel using appropriate glassware (e.g., a pipette or syringe).

  • Cleanup : Decontaminate any surfaces and equipment that may have come into contact with the chemical. Dispose of all waste according to the disposal plan.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste : Collect any solid waste, including contaminated weighing paper and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.

  • Empty Containers : "Empty" containers that held this compound should be rinsed with an appropriate solvent. This rinseate must be collected and disposed of as hazardous liquid waste.

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store hazardous waste in a designated, secure area away from incompatible materials until it can be collected by trained personnel for final disposal.

  • Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.